Methyl 3-nitropyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-nitropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c1-13-7(10)6-5(9(11)12)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLRDGENQOVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339418 | |
| Record name | methyl 3-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103698-08-4 | |
| Record name | methyl 3-nitropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-nitropyridine-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 3-nitropyridine-2-carboxylate, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, and potential applications, offering field-proven insights into its utility.
Introduction: The Strategic Importance of Nitropyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a nitro group to the pyridine ring significantly modulates its electronic properties, making nitropyridines versatile intermediates for the synthesis of a wide range of biologically active molecules. These compounds serve as precursors for various functional groups and are instrumental in the development of novel therapeutics, including kinase inhibitors and other targeted agents. This compound, in particular, offers a unique combination of reactive sites, making it a valuable starting material for the synthesis of complex heterocyclic systems.
Core Compound Identity and Properties
While this compound is a targeted synthetic intermediate, its direct and extensive characterization in publicly available literature is limited. However, its identity is established with the following details:
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | Methyl 3-nitropicolinate | [1][2][3] |
| CAS Number | 103698-08-4 | [2][4][5][6][7][8][9][10] |
| Molecular Formula | C₇H₆N₂O₄ | [6] |
| Molecular Weight | 182.13 g/mol | [5][6] |
The properties of its immediate precursor, 3-nitropyridine-2-carboxylic acid , are well-documented and provide a baseline for understanding the characteristics of its methyl ester.
| Property | Value | Source |
| CAS Number | 59290-85-6 | [7] |
| Molecular Formula | C₆H₄N₂O₄ | [7] |
| Molecular Weight | 168.11 g/mol | [7] |
| Appearance | Yellow crystalline solid | - |
| Boiling Point | 369.5°C at 760 mmHg | [7] |
| Storage | +4°C, Light sensitive | [7] |
| Purity | >97% | [7] |
Synthesis of this compound: A Step-by-Step Protocol
Synthesis Workflow Overview
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A Technical Guide to Methyl 3-Nitropyridine-2-carboxylate: Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary: Methyl 3-nitropyridine-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of an electron-withdrawing nitro group and a versatile methyl ester on the pyridine scaffold makes it a valuable building block for the synthesis of more complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, robust synthetic protocols, key chemical reactions, and its applications, particularly in the field of drug discovery and development.
Introduction to Nitropyridine Derivatives
The pyridine ring is a foundational structural motif in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[3] The introduction of a nitro group onto this scaffold profoundly influences its chemical reactivity. Nitropyridines are crucial precursors for a wide array of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[2][4] The nitro group not only facilitates reactions with nucleophiles but can also be chemically transformed into other essential functionalities like amino groups, paving the way for the development of diverse and complex heterocyclic systems.[3] this compound exemplifies this utility, serving as a key intermediate for creating novel compounds with tailored biological activities.[5]
Physicochemical Properties and Molecular Identification
Precise identification is paramount for the effective use of any chemical intermediate. The key identifiers and properties of this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl 3-nitropicolinate |
| Molecular Formula | C₇H₆N₂O₄ |
| Molecular Weight | 182.13 g/mol |
| CAS Number | 55314-23-3 |
Table 2: Physicochemical Data
| Property | Value |
| Physical State | Solid (Predicted) |
| Melting Point | Data not available; the parent acid, 3-nitropyridine-2-carboxylic acid, has a melting point of 114-118 °C. Esters typically exhibit lower melting points than their corresponding carboxylic acids. |
| Boiling Point | Data not available |
| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane. |
graph "Molecular_Structure" { layout=neato; node [shape=none, margin=0]; edge [color="#202124"]; img [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=139049&t=l"];
caption [label="Figure 1. 2D Structure of this compound.", fontname="Arial", fontsize=10, fontcolor="#5F6368"]; {rank=same; img; caption [shape=plaintext, pos="!"]}; }
Figure 1. 2D Structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a multi-step process that leverages established organic chemistry reactions. The most logical and common pathway involves the nitration of a suitable pyridine precursor followed by esterification, or vice versa. A highly effective approach starts with the nitration of the commercially available Methyl pyridine-2-carboxylate.
Causality in Synthesis Design: The choice of nitrating agent and conditions is critical. The pyridine ring is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. Therefore, strong nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, are required. The temperature must be carefully controlled (e.g., 5-15°C) during the addition of the nitrating mixture to prevent over-nitration and the formation of unwanted byproducts.[6][7] The ester group is a meta-director, guiding the incoming nitro group primarily to the 3- and 5-positions.
Figure 2. General Synthesis Workflow via Nitration.
Experimental Protocol: Synthesis by Nitration of Methyl Pyridine-2-carboxylate
This protocol is adapted from standard procedures for the nitration of deactivated aromatic esters.[6][8][9]
Materials:
-
Methyl pyridine-2-carboxylate (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Cracked Ice
-
Deionized Water
-
Ice-cold Methanol
Procedure:
-
Preparation: In a round-bottomed flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid. Cool the acid to 0-5°C.
-
Addition of Substrate: Slowly add Methyl pyridine-2-carboxylate to the cold sulfuric acid while stirring, ensuring the temperature remains below 15°C.[7]
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in the ice bath.
-
Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition must be controlled to maintain the reaction temperature between 5-15°C.[7] This step is highly exothermic.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes, monitoring the temperature.
-
Quenching: Carefully pour the reaction mixture onto a large volume of cracked ice with stirring. This will cause the crude product to precipitate out of the acidic solution.[8]
-
Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acid.[6]
-
Purification: Further wash the crude product with a small amount of ice-cold methanol to remove more soluble impurities.[6] For higher purity, the product can be recrystallized from a suitable solvent like methanol. Dry the final product under vacuum.
Self-Validation: The purity of the synthesized product should be confirmed using techniques such as Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Chemical Reactivity and Synthetic Utility
The functionality of this compound makes it a versatile intermediate.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (e.g., using H₂/Pd/C, SnCl₂, or Fe/HCl). This transformation is fundamental, as the resulting methyl 3-aminopyridine-2-carboxylate is a key precursor for constructing fused heterocyclic systems like imidazopyridines and triazolopyridines, which are prevalent in many drug candidates.[3]
-
Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring, activated by two strong electron-withdrawing groups, is susceptible to nucleophilic attack. Under specific conditions, the nitro group can act as a leaving group and be displaced by various nucleophiles (e.g., thiols, amines, alkoxides), allowing for extensive functionalization of the pyridine core.[10][11]
-
Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form amides, a common linkage in bioactive molecules.
Applications in Research and Drug Development
This compound serves as a critical building block in the synthesis of a wide range of biologically active compounds.
-
Pharmaceuticals: It is a precursor for synthesizing inhibitors of key biological targets such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[5] The aminopyridine derivative obtained after nitro reduction is a common scaffold for kinase inhibitors.
-
Agrochemicals: The nitropyridine motif is utilized in the development of advanced herbicides and insecticides.[1]
-
Radiolabeled Compounds: Functionalized nitropyridines are used in the synthesis of radiolabeled tracers for Positron-Emission Tomography (PET), a vital imaging technique in oncology and neurology.[3] The nitro group can be displaced by ¹⁸F for the creation of these imaging agents.[3]
Safety and Handling
As with all nitrated aromatic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
Conclusion
This compound is a synthetically versatile and valuable intermediate in modern organic chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an essential building block for the discovery and development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] The robust synthetic routes and diverse reactivity profile ensure its continued importance for researchers and scientists aiming to construct complex, high-value molecules.
References
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Pharmaffiliates. Methyl 3-Methylpyridine-2-carboxylate | 59718-84-2. Available from: [Link]
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National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Available from: [Link]
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National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
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Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]
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ResearchGate. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
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MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
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National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
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ACS Publications. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available from: [Link]
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University of South Alabama. Preparation of Methyl 3-nitrobenzoate. Available from: [Link]
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OUCI. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]
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Royal Society of Chemistry. Nitration of methyl benzoate. Available from: [Link]
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ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]
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An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Methyl 3-nitropyridine-2-carboxylate
Introduction
Methyl 3-nitropyridine-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the unique electronic properties imparted by the pyridine ring, a potent electron-withdrawing nitro group, and a methyl carboxylate substituent. The precise structural elucidation of this molecule is paramount for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for confirming the identity and purity of this compound.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into the theoretical principles governing the chemical shifts and coupling constants of the pyridine ring protons, offer a detailed interpretation of the spectral data, and provide a field-proven protocol for acquiring a high-quality spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of NMR spectral analysis for this important class of molecules.
Theoretical Background: Understanding Substituent Effects in the ¹H NMR of Pyridine Derivatives
The ¹H NMR spectrum of an aromatic compound is dictated by the electronic environment of each proton. In the case of this compound, the chemical shifts of the three aromatic protons are influenced by a combination of factors:
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a general deshielding of all ring protons compared to benzene.[1][2] This effect is most pronounced at the ortho (C2 and C6) and para (C4) positions. Protons directly attached to an aromatic ring typically appear in the 6.5-8.0 ppm region of the ¹H NMR spectrum.[3]
-
The Nitro Group (-NO₂): The nitro group is a very strong electron-withdrawing group, both through inductive and resonance effects. This causes significant deshielding of the protons on the pyridine ring, shifting their signals further downfield.[4]
-
The Methyl Carboxylate Group (-COOCH₃): The methyl carboxylate group is also an electron-withdrawing group, though less potent than the nitro group. Its primary influence is through the inductive effect, which deshields nearby protons. The protons of the methyl group itself will appear as a singlet in a region characteristic of esters. Protons on carbons adjacent to a carboxylic acid (or its ester) typically absorb in the 2-3 ppm region.[5][6]
These substituent effects are additive and their interplay determines the final chemical shifts of the aromatic protons.
Predicted ¹H NMR Spectrum of this compound
Based on the principles outlined above, we can predict the ¹H NMR spectrum of this compound. The molecule has three distinct aromatic protons (at positions 4, 5, and 6) and a methyl group.
-
H4: This proton is situated between the electron-withdrawing nitro and carboxylate groups. It is expected to be the most deshielded of the three aromatic protons and will likely appear as a doublet of doublets due to coupling with H5 and H6.
-
H5: This proton is meta to the nitro group and ortho to the H4 and H6 protons. It will be deshielded, but to a lesser extent than H4 and H6. It is expected to appear as a triplet or a doublet of doublets due to coupling with H4 and H6.
-
H6: This proton is ortho to the nitrogen atom and meta to the carboxylate group, and will be significantly deshielded. It is expected to appear as a doublet of doublets due to coupling with H4 and H5.
-
-OCH₃: The three protons of the methyl ester group are equivalent and will appear as a sharp singlet, typically in the range of 3.5-4.0 ppm.
Predicted ¹H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H4 | 8.8 - 9.0 | dd | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 1.5 |
| H5 | 7.6 - 7.8 | t or dd | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 4.5 |
| H6 | 8.6 - 8.8 | dd | J(H6,H5) ≈ 4.5, J(H6,H4) ≈ 1.5 |
| -OCH₃ | 3.9 - 4.1 | s | - |
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[7]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence for ¹H NMR acquisition.
-
-
Data Acquisition:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons to ensure quantitative integration. A value of 2-5 seconds is generally sufficient.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to confirm the proton assignments.
-
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring a ¹H NMR spectrum.
Analysis and Interpretation of the ¹H NMR Spectrum
A representative ¹H NMR spectrum of this compound would exhibit the following key features, which should be carefully analyzed to confirm the structure.
Molecular Structure and Proton Labeling
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Technical Guide: An In-Depth FTIR Analysis of Methyl 3-nitropyridine-2-carboxylate Functional Groups
Preamble: The Rationale for Vibrational Spectroscopy in Pharmaceutical Analysis
In the landscape of pharmaceutical research and drug development, the unambiguous characterization of molecular structures is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for this purpose. It probes the vibrational modes of molecules, providing a unique spectral "fingerprint" derived from the constituent functional groups.[1][2] This guide provides an in-depth analysis of Methyl 3-nitropyridine-2-carboxylate, a heterocyclic compound whose functionality is of interest in medicinal chemistry. We will dissect its FTIR spectrum, correlating specific absorption bands to the vibrational modes of its key functional groups: the aromatic nitro group, the methyl carboxylate ester, and the substituted pyridine ring. The causality behind spectral features and experimental choices will be emphasized to provide not just data, but actionable scientific insight.
Molecular Structure and Key Vibrational Regions
To interpret the FTIR spectrum of this compound, we must first consider its structure. The molecule comprises a pyridine ring substituted with a nitro (NO₂) group at the 3-position and a methyl carboxylate (COOCH₃) group at the 2-position. Each of these components gives rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹).[1]
Caption: Molecular structure of this compound.
The analysis of the spectrum is logically divided into three primary regions:
-
Functional Group Region (4000-1500 cm⁻¹): This region contains the characteristic stretching vibrations for C-H, N-O, and C=O bonds. These bands are typically well-defined and highly diagnostic.
-
Fingerprint Region (1500-500 cm⁻¹): This area is rich with complex vibrational modes, including bending, scissoring, and rocking motions, as well as aromatic ring vibrations.[1] While complex, the pattern here is unique to the molecule and crucial for confirmatory identification.[2]
Detailed Spectral Interpretation by Functional Group
The Aromatic Nitro Group (-NO₂)
The nitro group is a powerful electron-withdrawing group, and its presence is confirmed by two very strong and characteristic absorption bands.[3]
-
Asymmetric N-O Stretch: A strong absorption band is expected in the range of 1550-1475 cm⁻¹ .[4] This band arises from the asymmetric stretching of the two N-O bonds. Its high intensity is a direct result of the large change in dipole moment during this vibration. For aromatic nitro compounds like this one, the frequency is slightly lower than in aliphatic nitro compounds due to electronic resonance effects with the pyridine ring.[4]
-
Symmetric N-O Stretch: A second strong band, corresponding to the symmetric N-O stretch, is anticipated between 1360-1290 cm⁻¹ .[4]
-
C-N Stretch & Bending: The stretching vibration of the C-N bond is typically weaker and appears in the fingerprint region. A scissoring (bending) vibration of the O-N-O group can also be observed, often near 850 cm⁻¹.[3]
The presence of both the asymmetric and symmetric stretching bands is a definitive indicator of the nitro functional group.[3]
The Methyl Carboxylate Group (-COOCH₃)
The ester functionality provides several distinct and readily identifiable peaks.
-
Carbonyl (C=O) Stretch: This is one of the most prominent and easily recognizable bands in the entire spectrum. For an aliphatic ester conjugated with an aromatic ring, a very strong and sharp absorption is expected in the 1730-1715 cm⁻¹ range.[5] The exact position is sensitive to the electronic environment; conjugation with the pyridine ring slightly lowers the frequency compared to a simple aliphatic ester (which appears at 1750-1735 cm⁻¹).[5]
-
C-O Stretch: Esters exhibit two C-O stretching vibrations. The C(=O)-O stretch typically appears as a strong band between 1300-1150 cm⁻¹ . The O-CH₃ stretch is usually found between 1150-1000 cm⁻¹ .
-
Methyl C-H Stretches: The methyl group will show C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ region.
The 3-Nitropyridine-2-Carboxylate Ring System
The substituted pyridine ring, as an aromatic system, has its own set of characteristic vibrations.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium sharp bands above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ region.[5] The presence of absorption in this specific window is a reliable indicator of aromatic or vinylic C-H bonds.
-
Aromatic C=C and C=N Ring Stretches: The stretching vibrations within the aromatic ring produce a series of medium to strong, sharp bands in the 1600-1450 cm⁻¹ region. Simple aromatic compounds often show characteristic bands near 1600 cm⁻¹ and 1500 cm⁻¹.[1][6] These are due to the concerted stretching of the C=C and C=N bonds within the heterocyclic ring.
-
Out-of-Plane C-H Bending: In the lower frequency part of the fingerprint region (900-675 cm⁻¹), strong absorptions arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring.
Quantitative Data Summary
The expected vibrational frequencies for this compound are summarized below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| **Nitro Group (-NO₂) ** | Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Symmetric N-O Stretch | 1360 - 1290 | Strong | |
| O-N-O Scissoring Bend | ~850 | Medium | |
| Methyl Carboxylate (-COOCH₃) | Carbonyl C=O Stretch | 1730 - 1715 | Very Strong, Sharp |
| C(=O)-O Stretch | 1300 - 1150 | Strong | |
| O-CH₃ Stretch | 1150 - 1000 | Medium | |
| Aliphatic C-H Stretch | 2960 - 2850 | Medium-Weak | |
| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium |
| Aromatic Ring Stretches (C=C, C=N) | 1600 - 1450 | Medium-Strong, Sharp | |
| C-H Out-of-Plane Bending | 900 - 675 | Strong |
Experimental Protocol: A Self-Validating System
This section details a robust protocol for obtaining a high-quality FTIR spectrum of solid this compound using the KBr pellet transmission method. This method is chosen for its reliability and the self-validating nature of the sample preparation process.
Rationale for Method Selection
The Potassium Bromide (KBr) pellet method is a classic transmission technique that, when performed correctly, yields high-quality spectra with minimal interference.[7][8] The transparency of the final pellet provides immediate visual feedback on the quality of the sample dispersion, a key factor for trustworthy data. An alternative, modern approach is Attenuated Total Reflectance (ATR), which requires minimal sample preparation but may result in slight peak shifts and intensity differences compared to transmission spectra.[7][9]
Caption: Experimental workflow for FTIR analysis via the KBr pellet method.
Step-by-Step Methodology
-
Sample and KBr Preparation:
-
Gently grind approximately 1-2 mg of the solid this compound sample into a fine powder using an agate mortar and pestle.[7]
-
Add approximately 150-200 mg of dry, spectroscopy-grade KBr powder to the mortar. KBr is hygroscopic; ensure it has been stored in a desiccator.
-
Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes until a homogenous, fine powder is obtained.[10]
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die under a hydraulic press and apply pressure of 7-10 tons for approximately 2 minutes.
-
Carefully release the pressure and eject the resulting KBr pellet. A high-quality pellet will be thin and transparent or translucent.[10] An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination and should be remade.
-
-
Data Acquisition:
-
Place the empty sample compartment of the FTIR spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Mount the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Spectral Processing and Interpretation:
-
The resulting spectrum should display transmittance or absorbance as a function of wavenumber (cm⁻¹).[1]
-
Identify the major absorption bands and compare their positions and relative intensities to the data provided in the summary table (Section 3).
-
Pay close attention to the fingerprint region (1500-500 cm⁻¹) for a final confirmatory match against a reference spectrum if available.[1]
-
Trustworthiness: The Self-Validating System
The described protocol is designed to be inherently trustworthy and self-validating.
-
Visual Pellet Quality: As mentioned, the physical transparency of the KBr pellet is a direct and immediate check on the quality of sample preparation. A clear pellet ensures that the infrared beam is transmitted through the sample with minimal scattering, which could otherwise distort the baseline and peak shapes.
-
Baseline Analysis: A properly acquired spectrum should exhibit a flat baseline at nearly 100% transmittance (or zero absorbance) in regions where the sample does not absorb. A sloping or noisy baseline can indicate problems with the pellet or instrument, invalidating the quantitative accuracy of the data.
-
Internal Consistency: The presence of all expected major peaks (C=O, asymmetric and symmetric NO₂, aromatic stretches) provides a high degree of confidence in the sample's identity. Conversely, the absence of an expected strong peak or the presence of unexpected strong peaks (e.g., a broad -OH band around 3300 cm⁻¹) would immediately indicate sample impurity, degradation, or misidentification.
By adhering to this protocol and its internal checks, researchers can generate reliable and defensible FTIR data for the structural characterization of this compound and related pharmaceutical compounds.
References
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.
- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Instrument Co., Ltd.
- University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. University of Calgary.
- Smith, B. C. (2018).
- ResearchGate. (n.d.). Fig. 5 FTIR spectra of adsorbed pyridine on (a) GO-SO 3 H, and (b)...
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA Chemistry and Biochemistry.
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
- Millam, E. (n.d.). Table of Characteristic IR Absorptions. Cerritos College.
- Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling. Thermo Fisher Scientific.
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A Technical Guide to the Discovery and History of Nitropyridine Synthesis
Introduction
Nitropyridines represent a cornerstone class of heterocyclic compounds, serving as indispensable intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their significance lies in the versatile reactivity of the nitro group, which can be readily transformed into other functional groups, and its powerful electron-withdrawing nature, which facilitates various substitution reactions on the pyridine ring. However, the journey to efficient and selective nitropyridine synthesis was a formidable challenge for early organic chemists. The inherent electron-deficient (π-deficient) nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution than benzene, a hurdle that required decades of research to overcome.[4][5] This guide provides an in-depth exploration of the discovery and historical evolution of nitropyridine synthesis, detailing the core strategies, mechanistic rationales, and pivotal breakthroughs that have shaped this critical area of synthetic chemistry.
Part 1: The Challenge of Direct Nitration - Early Attempts and Mechanistic Hurdles
The foundational challenge in nitropyridine synthesis stems directly from the electronic structure of the pyridine molecule. The electronegative nitrogen atom withdraws electron density from the aromatic ring, deactivating it towards attack by electrophiles. This deactivation is severely exacerbated under the strongly acidic conditions typical of nitration (e.g., mixed sulfuric and nitric acid). The basic ring nitrogen is readily protonated to form a pyridinium ion, which is vastly more electron-deficient and thus even more resistant to electrophilic attack.
Early attempts to directly nitrate pyridine were characterized by the use of extreme, brute-force conditions. For instance, reacting pyridine with potassium nitrate in fuming sulfuric acid at temperatures exceeding 300°C was necessary to force the reaction.[4] Even under these harsh conditions, the yield of the desired 3-nitropyridine was exceptionally low (often in the single digits), making the process impractical for synthetic purposes.[4] The regioselectivity for the 3-position is a direct consequence of the deactivation being most pronounced at the 2-, 4-, and 6-positions by the positively charged nitrogen in the pyridinium ion.
Caption: Deactivation of the pyridine ring via protonation.
Part 2: A Pivotal Breakthrough - The Pyridine N-Oxide Strategy
A paradigm shift in nitropyridine synthesis occurred with the strategic use of pyridine N-oxides. This approach elegantly circumvents the problem of ring deactivation. The N-oxide functionality fundamentally alters the electronic landscape of the molecule; the oxygen atom donates electron density back into the pyridine ring through resonance, thereby activating it towards electrophilic substitution. This activation is most pronounced at the 4-position (and to a lesser extent, the 2-position), making these sites susceptible to electrophilic attack under much milder conditions than the parent pyridine.
This discovery established a reliable, two-step synthetic pathway that became the workhorse for producing 4-nitropyridine derivatives for many years:
-
Oxidation: Pyridine is first oxidized to pyridine N-oxide using reagents like hydrogen peroxide in acetic acid.[6]
-
Nitration: The resulting pyridine N-oxide is then nitrated, typically with a mixture of fuming nitric acid and concentrated sulfuric acid, to selectively yield 4-nitropyridine N-oxide in high yield.
The subsequent removal of the N-oxide oxygen, if desired, can be accomplished using reducing agents like phosphorus trichloride (PCl₃).
Caption: N-Oxide activation facilitates nitration at the C4 position.
Comparative Data: Historical Conditions for Nitration of Pyridine N-Oxides
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | >90 | |
| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | |
| 3,5-Lutidine N-oxide | KNO₃ / H₂SO₄ | 60-65 | 2 | 3,5-Lutidine-4-nitropyridine N-oxide | 85 |
Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide
This protocol is based on established historical methods using a mixed acid approach.
-
Preparation of the Nitrating Acid: In a 250 mL flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with continuous stirring. Allow the mixture to warm to room temperature before use.
-
Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. Ensure the setup is in a fume hood and vent the condenser to a sodium hydroxide trap to neutralize nitrous fumes.
-
Nitration Procedure: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C.
-
Addition of Nitrating Agent: Slowly add the prepared mixed acid via the addition funnel over 30-45 minutes, maintaining the internal reaction temperature between 125-130°C.
-
Reaction Completion: After the addition is complete, continue heating and stirring the mixture at 130°C for an additional 2 hours.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature and then carefully pour it over 200 g of crushed ice. Neutralize the acidic solution by slowly adding solid sodium carbonate until the pH is approximately 8. The product will precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude 4-nitropyridine N-oxide can be further purified by recrystallization from acetone or ethanol.
Part 3: Alternative Historical Routes and Functional Group Interconversions
While the N-oxide route was a major advance, other strategies were also developed, often relying on the transformation of existing functional groups on the pyridine ring.
From Aminopyridines
The presence of a strongly activating amino group allows for alternative pathways.
-
Oxidation: Aminopyridines can be directly oxidized to the corresponding nitropyridines using powerful oxidizing agents like peroxy acids (e.g., trifluoroperacetic acid).[7] This method capitalizes on the high electron density of the amino-substituted ring.
-
Diazotization-Substitution: A more classical approach involves the diazotization of an aminopyridine with nitrous acid to form a pyridinediazonium salt. This intermediate can then be treated with sodium nitrite in the presence of a copper catalyst (a Sandmeyer-type reaction) to introduce the nitro group.[8][9]
The Chichibabin Reaction: An Indirect but Vital Precursor
Reported by Aleksei Chichibabin in 1914, this reaction is not a nitration method but was a landmark discovery for pyridine chemistry.[10] It allows for the direct amination of pyridine at the 2-position using sodium amide (NaNH₂).[11][12] The resulting 2-aminopyridine became a readily available starting material for the diazotization-substitution route described above, thus providing a crucial indirect pathway to 2-nitropyridines.[9]
Caption: Nucleophilic substitution of hydride in the Chichibabin reaction.
Part 4: Evolution of Nitration Techniques
As synthetic chemistry matured, new reagents and mechanistic insights led to the development of methods that offered alternatives to the harsh conditions of direct nitration and the multi-step N-oxide process, particularly for the synthesis of 3-nitropyridines.
Nitration with Dinitrogen Pentoxide (N₂O₅)
A significant advancement was the use of dinitrogen pentoxide (N₂O₅) in an organic solvent. This method proceeds through a different mechanism than direct electrophilic substitution.
-
Formation of N-Nitropyridinium Salt: Pyridine reacts with N₂O₅ to form an N-nitropyridinium salt intermediate.[7][13]
-
Rearrangement: This intermediate, when treated with a nucleophile like sodium bisulfite, is believed to undergo a rearrangement, likely a[13][14] sigmatropic shift, to move the nitro group from the ring nitrogen to the 3-position.[7][13]
This method provides a direct route to 3-nitropyridines under much milder conditions than the high-temperature sulfuric acid methods.[15]
Experimental Protocol: Synthesis of 3-Nitropyridine via N₂O₅
This protocol is adapted from procedures described in the literature.[13]
-
Setup: In a dry flask under an inert atmosphere (nitrogen or argon), suspend pyridine in a suitable organic solvent like dichloromethane. Cool the mixture in an ice bath.
-
Addition of N₂O₅: Slowly add a solution or suspension of dinitrogen pentoxide (N₂O₅) in the same solvent. A slurry of the N-nitropyridinium salt will form.
-
Rearrangement: Pour the resulting slurry into a separate, vigorously stirred aqueous solution of sodium bisulfite.
-
Reaction: Stir the biphasic mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup and Isolation: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 3-nitropyridine by column chromatography or distillation.
Conclusion
The history of nitropyridine synthesis is a compelling narrative of chemical ingenuity overcoming fundamental reactivity challenges. The journey began with the brute-force, low-yielding direct nitrations of a highly deactivated ring. The strategic use of pyridine N-oxides marked a turning point, providing the first high-yield, general method for producing 4-nitro derivatives. Concurrently, functional group interconversions, enabled by reactions like the Chichibabin amination, opened pathways to other isomers. The subsequent development of milder reagents like dinitrogen pentoxide introduced more sophisticated mechanistic pathways, allowing for direct access to 3-nitropyridines without extreme temperatures. This evolution from thermal reactions to reagent-controlled processes, guided by a deepening understanding of reaction mechanisms, laid the essential groundwork upon which modern, highly selective catalytic methods for pyridine functionalization are built.[4]
References
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Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Available at: [Link]
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Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]
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Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]
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The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
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Chichibabin reaction. Wikipedia. Available at: [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
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meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available at: [Link]
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Chichibabin amination: Easy mechanism. Chemistry Notes. Available at: [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
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Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. ResearchGate. Available at: [Link]
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Nitration of 4-acetyl-pyridine. Reddit. Available at: [Link]
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Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available at: [Link]
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Chichibabin reaction. Available at: [Link]
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Methodological & Application
The Strategic Application of Methyl 3-Nitropyridine-2-carboxylate in the Synthesis of Potent Kinase Inhibitors
Introduction: The Versatility of the Nitropyridine Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, frequently incorporated into the architecture of small-molecule therapeutics. Its utility is further enhanced through strategic functionalization, with the introduction of a nitro group bestowing unique chemical reactivity and potential for specific biological interactions. This application note delves into the synthetic utility of a key building block, methyl 3-nitropyridine-2-carboxylate , for the development of potent kinase inhibitors. We will explore the chemical logic behind its use, provide detailed protocols for its transformation into a therapeutically relevant scaffold, and discuss the biological context of the resulting inhibitors.
The electron-withdrawing nature of the nitro group in conjunction with the pyridine nitrogen significantly influences the electronic properties of the ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its application, allowing for the facile introduction of various functionalities key for kinase binding. Furthermore, the nitro group itself can participate in crucial interactions within a kinase's active site or serve as a precursor to an amino group, which can then be further elaborated.[1] This dual role as a reactive handle and a potential pharmacophoric element makes nitropyridine derivatives, such as this compound, highly valuable starting materials in drug discovery campaigns.
Core Synthetic Strategy: From Nitropyridine to Fused Heterocyclic Kinase Inhibitors
The overarching strategy for leveraging this compound in the synthesis of kinase inhibitors often involves a multi-step sequence culminating in the formation of a fused heterocyclic system. A prominent example is the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridin-3(2H)-ones, a class of compounds that has shown significant promise as inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[4]
The general synthetic workflow can be conceptualized as follows:
Caption: General synthetic workflow from this compound to a functionalized kinase inhibitor.
This pathway hinges on the initial conversion of the ester functionality and the adjacent nitro group into a reactive diamine or a related precursor, which then undergoes cyclization to form the desired heterocyclic core.
Application Protocol: Synthesis of a GSK-3 Inhibitor Precursor
This section provides a detailed, step-by-step protocol for the synthesis of an 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one scaffold, a known GSK-3 inhibitor, starting from a derivative of this compound.
Part 1: Synthesis of 2-Hydrazinyl-3-nitropyridine (Intermediate 1)
The first critical step involves the conversion of the pyridine scaffold into a 2-hydrazinyl-3-nitropyridine intermediate. While direct hydrazinolysis of the ester may be possible, a more common and reliable route proceeds via the corresponding 2-chloro derivative.
Step 1a: Conversion of this compound to 2-Chloro-3-nitropyridine
This transformation can be achieved through a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by a chlorination/decarboxylation reaction.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as a mixture of methanol and water, add an excess of a base like sodium hydroxide (e.g., 2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with an acid like hydrochloric acid to precipitate the 3-nitropyridine-2-carboxylic acid.
-
Isolate the carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Treat the dried carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus oxychloride, which will also facilitate the decarboxylation, to yield 2-chloro-3-nitropyridine. This step should be performed in an inert solvent and under anhydrous conditions.
-
Step 1b: Synthesis of 2-Hydrazinyl-3-nitropyridine from 2-Chloro-3-nitropyridine
The activated chlorine at the 2-position is readily displaced by hydrazine.
-
Protocol:
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent like acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add hydrazine hydrate (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 20 hours) until the starting material is consumed (monitored by TLC).[5]
-
Concentrate the reaction mixture under reduced pressure to obtain 2-hydrazinyl-3-nitropyridine as a solid, which can be used in the next step without further purification.[5]
-
Part 2: Cyclization to form 8-Nitro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (Intermediate 2)
The formation of the triazolone ring is achieved by reacting the hydrazinyl intermediate with a carbonyl source, such as urea.
-
Protocol:
-
Combine 2-hydrazinyl-3-nitropyridine (1.0 eq) and urea (1.0-2.0 eq) in a suitable high-boiling solvent or, in some cases, neat.[6]
-
Heat the mixture at an elevated temperature (e.g., 130-150 °C) for several hours. The reaction can also be performed under microwave irradiation to reduce reaction times.[6]
-
Upon completion, the reaction mixture is cooled, and the solid product is typically precipitated by the addition of water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Part 3: Reduction of the Nitro Group to Afford the 8-Amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one Core
The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine.
-
Protocol:
-
Suspend the 8-nitro-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq) in a solvent such as ethanol.
-
Add a reducing agent. Common choices include catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst) or metal-based reductions (e.g., iron powder in the presence of an acid like acetic acid or ammonium chloride).
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete.
-
After the reaction, the catalyst is filtered off (in the case of catalytic hydrogenation), and the solvent is removed under reduced pressure.
-
The resulting 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one can be purified by recrystallization or column chromatography.
-
This amino group provides a handle for further functionalization to explore the structure-activity relationship (SAR) and optimize the inhibitory activity against GSK-3.
Biological Context: The Role of GSK-3 in Neurodegenerative Diseases
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[7] Its dysregulation has been linked to several pathologies, most notably neurodegenerative disorders like Alzheimer's disease.[2][8][9][10]
In the context of Alzheimer's disease, hyperactive GSK-3β contributes to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), which are a hallmark of the disease.[9][11] GSK-3β also plays a role in the processing of amyloid precursor protein (APP), which can lead to the production and accumulation of amyloid-β (Aβ) plaques, another defining feature of Alzheimer's.[3][11] Furthermore, GSK-3β is involved in neuroinflammation and synaptic dysfunction.[2][11]
Caption: A simplified signaling pathway illustrating the central role of GSK-3β in Alzheimer's disease pathology and the point of intervention for GSK-3 inhibitors.
Given its central role in these pathological processes, GSK-3 has emerged as a promising therapeutic target for the development of novel treatments for Alzheimer's disease and other neurodegenerative conditions.[2][3] The inhibitors synthesized from this compound derivatives aim to modulate the activity of GSK-3, thereby mitigating the downstream pathological events.
Quantitative Data Summary
The following table summarizes representative data for a potent GSK-3 inhibitor with the 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one scaffold, demonstrating the therapeutic potential of this class of compounds.
| Compound ID | GSK-3β IC50 (nM) | Cellular EC50 (µM) | Key Structural Features | Reference |
| 17c | 111 | 1.78 | 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one core with specific substitutions at the amino group. | [4] |
Conclusion
This compound is a versatile and strategically valuable starting material for the synthesis of complex heterocyclic scaffolds with potent kinase inhibitory activity. The protocols and conceptual framework provided herein demonstrate a clear path from this readily available building block to a class of GSK-3 inhibitors with therapeutic potential in neurodegenerative diseases. The inherent reactivity of the nitropyridine system, coupled with the ability to further functionalize the resulting core structure, offers a rich platform for medicinal chemists to explore and optimize kinase inhibitor designs. The continued exploration of such synthetic strategies is crucial for the development of the next generation of targeted therapeutics.
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The role of glycogen synthase kinase 3 beta in neurodegenerative diseases. Frontiers in Aging Neuroscience. Available at: [Link]
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Novel GSK-3 Inhibitors for Treating CNS Disorders. YouTube. Available at: [Link]
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Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc. Available at: [Link]
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Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]
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GSK-3 in Neurodegenerative Diseases. International Journal of Alzheimer's Disease. Available at: [Link]
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Glycogen synthase kinase-3 signaling in Alzheimer's disease. Cellular and Molecular Life Sciences. Available at: [Link]
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Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. Available at: [Link]
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Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Advances. Available at: [Link]
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2013 Bioorganic & Medicinal Chemistry Letters. ResearchGate. Available at: [Link]
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-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Publishing. Available at: [Link]
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Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. ResearchGate. Available at: [Link]
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GSK-3 is essential in the pathogenesis of Alzheimer's disease. Journal of Alzheimer's Disease. Available at: [Link]
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Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease. Available at: [Link]
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A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. Available at: [Link]
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Mechanisms and Therapeutic Implications of GSK-3 in Treating Neurodegeneration. MDPI. Available at: [Link]
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GSK-3 in Neurodegenerative Diseases. ResearchGate. Available at: [Link]
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Synthesis and evaluation of 8-amino-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors. PubMed. Available at: [Link]
-
Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Tikrit Journal of Pure Science. Available at: [Link]
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Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. RSC Publishing. Available at: [Link]
-
Fragment merging approach for design, synthesis, and biological assessment of urea/acetyl hydrazide clubbed thienopyrimidine derivatives as GSK-3β inhibitors. Journal of the Egyptian National Cancer Institute. Available at: [Link]
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- 5. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 7. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK-3 is essential in the pathogenesis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-nitropyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of Methyl 3-nitropyridine-2-carboxylate. As a critical building block in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reliable downstream applications. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges during its purification.
Section 1: Compound Profile and Potential Impurities
Understanding the physicochemical properties of this compound and the likely impurities from its synthesis is the first step toward effective purification. The synthesis of nitropyridine derivatives often involves nitration of a pyridine ring or construction from precursors, which can introduce specific impurities.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂O₄ | [3] |
| Molecular Weight | 182.13 g/mol | [3] |
| Appearance | Expected to be a pale yellow to yellow solid | [4] |
| Common Impurities | 1. 3-nitropyridine-2-carboxylic acid : From ester hydrolysis. | |
| 2. Unreacted Starting Material : (e.g., Methyl pyridine-2-carboxylate). | ||
| 3. Isomeric Byproducts : (e.g., Methyl 5-nitropyridine-2-carboxylate). | ||
| 4. Residual Solvents : (e.g., Toluene, Ethyl Acetate, DMF). | [2][5] | |
| 5. Inorganic Salts : From reaction workup/neutralization. | [2] |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Question 1: My final product appears as an oil or fails to crystallize after solvent removal. What should I do?
-
Probable Cause: The most common reasons for oiling out are the presence of significant impurities, which can create a low-melting eutectic mixture, or residual solvent.
-
Expert Recommendation:
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexanes or diethyl ether). Stir the mixture vigorously with a glass rod, scratching the inside of the flask. This mechanical action can break the supersaturation barrier and provide nucleation sites for crystal growth.
-
Solvent Removal: Ensure all reaction or column solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like dichloromethane can help remove traces of high-boiling solvents like DMF or DMSO.
-
Purity Check: If trituration fails, the impurity level is likely too high. The crude oil should be purified directly by flash column chromatography before attempting another crystallization.
-
Question 2: I'm seeing significant streaking or tailing of my product spot on the TLC plate during column chromatography. How can I resolve this?
-
Probable Cause: The acidic nature of the silica gel stationary phase can interact strongly with the basic pyridine nitrogen and the polar nitro and ester groups, causing poor chromatographic behavior. The presence of the hydrolysis byproduct, 3-nitropyridine-2-carboxylic acid, is also a very common cause of streaking.[6]
-
Expert Recommendation:
-
Eluent Modification: To suppress the unwanted interactions causing streaking, modify your mobile phase. Adding a small amount (0.1-1%) of a polar, acidic modifier like acetic acid to the eluent can help. This protonates the pyridine nitrogen and ensures the carboxylic acid impurity is in its less polar, protonated form, leading to sharper bands.[7]
-
Alternative Approach (for acidic impurities): If a key impurity is acidic (like the corresponding carboxylic acid), adding a trace amount of a base like triethylamine (0.1%) to the eluent can effectively "stick" the acidic impurity to the top of the column, allowing your less acidic ester product to elute cleanly.[6] However, be aware that triethylamine can be difficult to remove from the final product.
-
TLC Check: Always validate your modified eluent on a TLC plate before committing to the column. The ideal solvent system should give your product an Rf value between 0.25 and 0.40.
-
Question 3: My purified product still contains the carboxylic acid impurity, even after column chromatography. What is the best way to remove it?
-
Probable Cause: The polarity of the ester and its corresponding carboxylic acid might be too similar for complete separation with the chosen eluent system. Alternatively, the ester may have partially hydrolyzed during its residence time on the acidic silica gel column.[6]
-
Expert Recommendation:
-
Acid-Base Extraction: This is a classic and highly effective chemical method. Dissolve the impure product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral ester remains in the organic layer.
-
Workflow:
-
Dissolve the sample in ethyl acetate.
-
Transfer to a separatory funnel and wash 2-3 times with saturated NaHCO₃ solution.
-
Wash once with brine (saturated NaCl solution) to break any emulsions and remove excess water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the purified ester.
-
-
Question 4: The recovery yield from my recrystallization is very low. How can I improve it?
-
Probable Cause: The chosen recrystallization solvent may be too good; that is, your product has high solubility even at low temperatures. Significant product loss in the mother liquor is the result.
-
Expert Recommendation:
-
Optimize the Solvent System: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[8] You should screen a variety of solvents. If a single solvent is not effective, use a binary solvent system (e.g., ethyl acetate/hexanes or ethanol/water). In this system, dissolve the compound in a minimum amount of the "good" hot solvent (in which it is very soluble), and then slowly add the "poor" hot solvent (in which it is insoluble) until the solution becomes faintly cloudy. Add a drop of the "good" solvent to clarify, then allow it to cool slowly.
-
Cooling Protocol: Do not rush the cooling process. Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
-
Mother Liquor Rework: Concentrate the mother liquor (the solution left after filtering the crystals) and attempt a second recrystallization or purify the residue by column chromatography to recover more product.
-
Section 3: Standard Operating Protocols (SOPs)
SOP 1: Purification by Flash Column Chromatography
This protocol is designed for the separation of this compound from less polar starting materials and more polar byproducts like its corresponding carboxylic acid.
-
Eluent Selection: Using TLC, identify a suitable mobile phase. A gradient of ethyl acetate (EtOAc) in hexanes is a good starting point. For example, begin screening with 20% EtOAc/Hexanes. Add 0.5% acetic acid to the eluent mixture if streaking is observed.
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable top surface.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., from 10% to 30% EtOAc in Hexanes) to elute the compounds.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
SOP 2: Purification by Recrystallization
This method is ideal when the crude product is already of moderate purity (>85%).
-
Solvent Screening: Place a small amount of the crude product in several test tubes. Add a small volume of different solvents (see table below) and observe solubility at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.[8]
| Solvent Class | Examples | Comments |
| Alcohols | Ethanol, Isopropanol | Good general-purpose solvents. |
| Esters | Ethyl Acetate | Often used in a binary system with hexanes. |
| Ketones | Acetone | May be too strong; use with caution. |
| Binary | Dichloromethane/Hexanes, EtOAc/Hexanes | Allows for fine-tuning of solvent power. |
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to obtain the final, purified product.
-
Section 4: Visual Workflows
Diagram 1: Purification Method Selection
Caption: Decision tree for selecting the primary purification technique.
Diagram 2: Troubleshooting Failed Recrystallization
Caption: Troubleshooting workflow for common recrystallization failures.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What is the recommended method for storing purified this compound?
-
A: The compound should be stored in a tightly sealed container in a cool, dark, and dry place.[4] Given the presence of the nitro group and ester functionality, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability to prevent potential degradation from atmospheric moisture and oxygen.
-
-
Q: My final product is a pale yellow solid. Does this color indicate an impurity?
-
A: Not necessarily. Many nitro-aromatic compounds are inherently pale yellow.[4] The color itself is not a definitive indicator of impurity. Purity should be confirmed by analytical methods such as NMR spectroscopy, melting point analysis, and LCMS. If the color is dark yellow or brown, it may indicate the presence of degradation products or persistent impurities from the synthesis.
-
-
Q: Is it possible to purify this compound by vacuum distillation?
-
A: While related compounds without the nitro group can be distilled under vacuum[9], thermal stability can be a concern for nitro-aromatic compounds. High temperatures required for distillation, even under vacuum, could lead to decomposition. Recrystallization and column chromatography are safer and generally more effective methods for this class of compound.
-
References
-
MDPI. (2018). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Retrieved from [Link]
-
Preprints.org. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methyl-3-nitropyridine-2-carboxylic acid. Retrieved from [Link]
-
Reddit. (2022). Drying and distilling pyridine. Retrieved from [Link]
-
ResearchGate. (2015). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
ResearchGate. (2014). How do I get dry pyridine?. Retrieved from [Link]
- Google Patents. (n.d.). US10703720B2 - Method for preparing chromium(III) pyridine-2-carboxylate using 2-OP rectification residues.
-
Reddit. (2014). Column chromatography of carboxylic acids?. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-nitropyridine-2-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nitrilation of Carboxylic Acids by PIII/PV Catalysis. Retrieved from [Link]
-
Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Methyl 4-nitropyridine-2-carboxylate | C7H6N2O4 | CID 3352523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mt.com [mt.com]
- 9. METHYL 3-METHYLPYRIDINE-2-CARBOXYLATE | 59718-84-2 [chemicalbook.com]
Technical Support Center: Troubleshooting Byproduct Formation in Methyl 3-nitropyridine-2-carboxylate Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 3-nitropyridine-2-carboxylate. Achieving high purity is critical for downstream applications, yet the synthesis is prone to several side reactions that can complicate purification and reduce yields. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address specific issues encountered during synthesis, grounded in established chemical principles and analytical validation.
Section 1: Overview of Synthetic Pathways
The synthesis of this compound is typically approached via two primary routes, each with a unique profile of potential impurities. Understanding the chosen pathway is the first step in diagnosing byproduct formation.
Route A: Electrophilic nitration of Methyl pyridine-2-carboxylate (Methyl Picolinate). Route B: Fischer esterification of 3-Nitropyridine-2-carboxylic acid.
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section directly addresses common experimental observations and provides a logical framework for identifying and mitigating byproduct formation.
Part A: Issues in the Nitration of Methyl Pyridine-2-Carboxylate (Route A)
Q1: My post-reaction analysis (HPLC/GC-MS) shows multiple peaks with the same mass as my target product. What are they and how do I prevent them?
A1: You are likely observing the formation of nitro-isomers. While the ester at the C2 position is a meta-director, the pyridine nitrogen is strongly deactivating, leading to complex regioselectivity.[1] Nitration can occur, albeit to a lesser extent, at other positions on the pyridine ring.
-
Likely Byproducts:
-
Methyl 4-nitro-, 5-nitro-, and 6-nitropyridine-2-carboxylate.
-
-
Causality: The reaction conditions, particularly temperature and the strength of the nitrating agent, can influence the isomer ratio. Elevated temperatures can overcome the activation energy barriers for substitution at the less-favored positions.[2][3]
-
Identification Strategy:
-
HPLC: Isomers will likely have different retention times. A well-optimized gradient method can resolve these peaks.[4]
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are distinct for each isomer. The 3-nitro isomer will have a specific pattern that can be distinguished from the others.
-
-
Mitigation Strategy:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10°C) throughout the addition of the nitrating mixture to enhance regioselectivity.[2][5]
-
Alternative Nitrating Agents: Milder nitrating systems can sometimes provide better selectivity. Nitration using dinitrogen pentoxide (N₂O₅) has been explored for pyridine systems and may offer an alternative pathway.[6][7]
-
Caption: Regioselectivity in the nitration of Methyl Pyridine-2-carboxylate.
Q2: My mass spectrometry results show a peak with a mass of M+45, suggesting dinitration. How can this be avoided?
A2: The presence of a dinitrated species (e.g., Methyl 3,5-dinitropyridine-2-carboxylate) indicates that the reaction conditions are too harsh. The first nitro group is deactivating, but forcing conditions can lead to a second nitration.
-
Causality: Overly concentrated nitrating agents, an excess of nitric acid, or elevated reaction temperatures can drive the reaction toward dinitration.[2][3]
-
Mitigation Strategy:
-
Stoichiometry: Use a carefully controlled molar equivalent of nitric acid (typically 1.0-1.1 equivalents).
-
Temperature: Strictly maintain low temperatures (<15°C) as exothermic reactions can quickly lead to over-nitration.[2]
-
Reaction Time: Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed to prevent further reaction.
-
Q3: My yield is low, and the crude NMR shows signals corresponding to 3-Nitropyridine-2-carboxylic acid. What happened?
A3: This indicates hydrolysis of the methyl ester. The strongly acidic and aqueous workup conditions can catalyze the conversion of the ester back to the carboxylic acid.
-
Causality: Esters can undergo acid-catalyzed hydrolysis, a reversible reaction, especially in the presence of excess water during the reaction quench and workup.[8][9]
-
Mitigation Strategy:
-
Anhydrous Conditions: While the reaction itself uses aqueous acids, minimize the product's contact time with aqueous phases during workup.
-
Cold Workup: Perform the reaction quench by pouring the mixture onto ice and immediately neutralizing it with a cold base (e.g., NaHCO₃, Na₂CO₃) to a neutral or slightly basic pH before extraction.
-
Extraction: Promptly extract the product into an organic solvent after neutralization.
-
Part B: Issues in the Esterification of 3-Nitropyridine-2-carboxylic Acid (Route B)
Q4: The reaction is slow and incomplete, with significant starting material remaining. How can I drive the esterification to completion?
A4: Fischer esterification is an equilibrium-limited process. To achieve high conversion, the equilibrium must be shifted toward the products.[10]
-
Causality: The reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water will shift the equilibrium back towards the starting materials.[10]
-
Mitigation Strategy:
-
Excess Alcohol: Use methanol as the limiting reagent is not practical. Instead, use a large excess of methanol, which also serves as the solvent, to shift the equilibrium forward.[10][11]
-
Water Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed.
-
Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.[11][12]
-
Q5: I've isolated a volatile, low-molecular-weight byproduct identified as 3-Nitropyridine. What is the cause?
A5: This is a result of the decarboxylation of your starting material, 3-Nitropyridine-2-carboxylic acid. Pyridine carboxylic acids, particularly those with the carboxyl group at the 2-position (α-position), are susceptible to decarboxylation, especially at elevated temperatures.[13][14]
-
Causality: The mechanism often involves a zwitterionic intermediate, which is stabilized by the pyridine nitrogen.[14] High reaction temperatures significantly accelerate this side reaction.
-
Mitigation Strategy:
-
Temperature Control: Conduct the esterification at the lowest effective temperature, typically the reflux temperature of methanol. Avoid excessive heating.
-
Reaction Time: Monitor the reaction and stop it once a satisfactory conversion is reached to minimize the time the starting material is exposed to heat.
-
Caption: Key side reactions: ester hydrolysis and thermal decarboxylation.
Section 3: Analytical Protocols for Byproduct Identification
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential byproducts.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Sample Preparation: Dissolve a small amount of the crude or purified material in acetonitrile (~1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Expected Results: The main product should be a sharp, well-defined peak. Isomeric byproducts will likely elute close to the main peak, while more polar byproducts (like the carboxylic acid) will have shorter retention times, and less polar byproducts may have longer retention times.
Protocol 2: ¹H NMR Interpretation
¹H NMR is invaluable for structural confirmation and identifying impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard proton spectrum.
-
Key Signals for this compound:
-
Methyl Ester (-OCH₃): A singlet around 3.9-4.1 ppm.
-
Aromatic Protons: Three distinct signals in the aromatic region (typically 7.5-9.0 ppm) with characteristic pyridine coupling constants.
-
-
Identifying Byproducts:
-
Starting Carboxylic Acid: Absence of the methyl singlet and potential broadening of the aromatic signals. An exchangeable proton (-COOH) may be visible.
-
3-Nitropyridine (Decarboxylation): Absence of the methyl singlet and a simplified, more symmetrical aromatic signal pattern.
-
Isomers: Different chemical shifts and coupling patterns in the aromatic region.
-
Section 4: Summary Table of Potential Byproducts
| Byproduct Name | Parent Route | Molecular Weight ( g/mol ) | Identification Method | Key Diagnostic Signal |
| Isomeric Nitro-esters | A (Nitration) | 182.13 | HPLC, ¹H NMR | Different HPLC retention time; unique aromatic shifts/coupling in NMR. |
| Dinitro-ester | A (Nitration) | 227.13 | Mass Spec | M+ peak at m/z 227 (or 228 for [M+H]⁺). |
| 3-Nitropyridine-2-carboxylic acid | A (Hydrolysis) or B (Starting Material) | 168.11 | HPLC, ¹H NMR | Shorter HPLC retention time; absence of methyl singlet (~4.0 ppm) in NMR. |
| 3-Nitropyridine | B (Decarboxylation) | 124.10 | GC-MS, ¹H NMR | M+ peak at m/z 124; absence of both carboxylate and methyl ester signals in NMR. |
Section 5: Logical Troubleshooting Workflow
If an impurity is detected, follow this logical workflow to diagnose and solve the issue.
Caption: Step-by-step workflow for identifying and resolving impurities.
References
-
Galyak, D.; et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. Available at: [Link]
-
Al-Sanea, M. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules. Available at: [Link]
- Patent CN103664765A. Preparation method of 2-amino-3-nitro pyridine. Google Patents.
-
Nielsen, A. T., et al. (1998). Synthesis and Functionalization of 3-Nitropyridines. Available at: [Link]
- Patent CN103664757A. Preparation method of 2-hydroxy-3-nitropyridine. Google Patents.
- Patent US8575350B2. Process for producing pyridine carboxylic acids. Google Patents.
-
Galyak, D., et al. (2020). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]
- Patent WO2010089773A2. Process for preparation of nitropyridine derivatives. Google Patents.
-
Orita, A., et al. (2007). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. The Journal of Organic Chemistry. Available at: [Link]
-
Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]
-
Katritzky, A. R., et al. (2005). Preparation of Nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Available at: [Link]
- Patent US2758999A. Esterification of pyridine carboxylic acids. Google Patents.
-
YouTube. (2020). Nitration of Methyl benzoate. Available at: [Link]
-
University of Missouri-St. Louis. Experiment 7: Nitration of Methyl Benzoate. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Bakke, J. M., et al. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. Available at: [Link]
-
Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]
-
ResearchGate. (2016). Nitration of Methyl Benzoate. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
ResearchGate. (2020). Byproducts of commonly used coupling reagents: Origin, toxicological evaluation and methods for determination. Available at: [Link]
-
YouTube. (2021). Nitration of Methyl Benzoate - Chem 342L. Available at: [Link]
-
Reddit. Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. Available at: [Link]
- Patent US2948734A. Esterification of pyridine carboxylic acids. Google Patents.
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Available at: [Link]
- Patent US4185027A. Hydrolysis of methyl esters. Google Patents.
-
York University. (2019). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate. Available at: [Link]
-
ResearchGate. ALKYLATION OF METHYL 3-HYDROXYINDOLE-2-CARBOXYLATE USE IN PYRIMIDINE SYNTHESIS. Available at: [Link]
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- 7. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
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- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing the Nitration of Methyl Pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of nitrated pyridine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of electrophilic aromatic substitution on electron-deficient heterocyclic systems. Specifically, we will address the challenges and optimization strategies for the nitration of methyl pyridine-2-carboxylate, a crucial building block in medicinal chemistry and materials science.
Introduction: The Challenge of Nitrating a Deactivated Heterocycle
The nitration of pyridine derivatives is a notoriously challenging transformation. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1][2] This deactivation is further intensified under the strong acidic conditions required for nitration, as the ring nitrogen becomes protonated, placing a formal positive charge on the heterocycle and severely reducing its nucleophilicity.[2]
The substrate , methyl pyridine-2-carboxylate, presents an additional layer of complexity. The methyl ester group at the 2-position is also an electron-withdrawing group (EWG), which further deactivates the aromatic system.[3][4] Therefore, successful nitration requires carefully controlled, often harsh, reaction conditions and a deep understanding of the competing electronic factors at play. This guide provides field-proven insights and troubleshooting advice to help you achieve optimal results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my nitration of methyl pyridine-2-carboxylate resulting in low yield or no reaction?
A: This is the most common issue and stems from the severe deactivation of the pyridine ring. There are two primary deactivating factors:
-
The Pyridine Nitrogen: The nitrogen atom inductively withdraws electron density from the ring carbons, making the ring less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO₂⁺).[2][5]
-
The Methyl Ester Group: The carboxylate group at the C-2 position is a strong electron-withdrawing group. It deactivates the ring through both inductive and resonance effects, further hindering electrophilic attack.[4][6]
Under the highly acidic conditions of the reaction (e.g., a mixture of nitric and sulfuric acid), the basic nitrogen atom of the pyridine ring is protonated. This creates a pyridinium cation, which is even more strongly deactivated than the neutral pyridine, making the reaction exceptionally difficult.[2] Overcoming this requires forcing conditions, but these must be carefully balanced to avoid decomposition.
Q2: What are the expected regioisomers, and how can I control the selectivity?
A: The regiochemical outcome is determined by the directing effects of the substituents.
-
Pyridine Nitrogen: Directs incoming electrophiles primarily to the C-3 and C-5 positions (meta-positions). Attack at C-2, C-4, or C-6 leads to a highly unstable resonance structure where the positive charge resides on the electronegative nitrogen atom.[5][7]
-
Methyl Ester at C-2: As a deactivating group, it directs incoming electrophiles to the meta-positions relative to itself, which are C-4 and C-6.
Combining these effects, the primary products expected are methyl 4-nitro-pyridine-2-carboxylate and methyl 5-nitro-pyridine-2-carboxylate . The formation of the 4-nitro isomer is often favored due to the strong meta-directing effect of the ester group. Achieving high regioselectivity can be difficult, and the product is often a mixture that requires careful chromatographic separation.
Q3: What are the most effective nitrating agents and conditions for this substrate?
A: The classic and most commonly employed nitrating agent is a mixture of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[4][8] The sulfuric acid serves two purposes: it acts as a catalyst by protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), and it protonates the substrate. For highly deactivated substrates like this, fuming nitric acid and/or oleum (fuming sulfuric acid) may be necessary to achieve a reasonable reaction rate.
Alternative nitrating systems, such as nitric acid in trifluoroacetic anhydride, have also been reported for pyridine nitration and can sometimes offer milder conditions or different selectivity.[9][10]
Q4: How critical is temperature control during the reaction?
A: Extremely critical. Nitration reactions are highly exothermic.[11] Poor temperature control can lead to several undesirable outcomes:
-
Runaway Reaction: A rapid, uncontrolled increase in temperature can cause the reaction to become violent, posing a significant safety hazard.[12]
-
Product Decomposition: At elevated temperatures, the strong oxidizing nature of the nitrating mixture can lead to charring and decomposition of the starting material and product.
-
Reduced Selectivity: Higher temperatures can promote the formation of unwanted side products, including dinitrated species or products from oxidative degradation.
The reaction should always be performed in an ice bath, especially during the addition of reagents, and the internal temperature must be carefully monitored.[13]
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently strong nitrating agent.2. Reaction temperature is too low.3. Reaction time is too short. | 1. Switch from concentrated HNO₃/H₂SO₄ to fuming HNO₃ and/or oleum (fuming H₂SO₄).2. After the initial exothermic addition at 0-5 °C, allow the reaction to slowly warm to room temperature or gently heat to a specific temperature (e.g., 50-100 °C) while monitoring carefully.[12]3. Increase the reaction time and monitor progress by TLC or LC-MS. |
| Product Decomposition (Darkening/Charring) | 1. Reaction temperature is too high.2. Rate of addition of reagents is too fast, causing localized heating. | 1. Maintain a strict low-temperature profile (0-10 °C) throughout the reagent addition phase.[8]2. Add the substrate to the cold acid mixture or add the nitrating mixture to the substrate solution very slowly (dropwise) with efficient stirring and cooling. |
| Formation of Multiple Products / Poor Regioselectivity | 1. The substrate's electronic properties naturally lead to a mixture of isomers (e.g., 4-nitro and 5-nitro).2. Temperature is too high, reducing the kinetic differences for attack at different positions. | 1. This is often unavoidable. Focus on optimizing the yield of the desired isomer and plan for chromatographic separation (e.g., column chromatography or preparative HPLC).2. Run the reaction at the lowest possible temperature that still allows for a reasonable conversion rate. |
| Difficulties in Product Isolation | 1. Product is partially soluble in the acidic aqueous workup solution.2. The crude product is an oil or difficult to crystallize. | 1. After quenching on ice, carefully neutralize the solution with a base (e.g., Na₂CO₃, NH₄OH) to a pH where the product is least soluble before filtration or extraction. Be cautious, as neutralization is highly exothermic.[12]2. Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Attempt purification via column chromatography. |
Section 3: Visual Guides & Mechanisms
Reaction Mechanism: Regioselectivity of Nitration
The diagram below illustrates the carbocation intermediates formed during electrophilic attack on the pyridinium ion. Attack at the C-5 position (meta to nitrogen) avoids placing a positive charge on the already positive nitrogen atom, resulting in a more stable intermediate compared to attack at the C-4 position. This explains the inherent preference for meta-nitration on the pyridine ring itself.
Caption: Stability of intermediates in pyridine nitration.
General Experimental Workflow
This flowchart outlines the key stages of the nitration experiment, from setup to final product characterization.
Caption: Standard workflow for nitration experiments.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common experimental problems.
Caption: Decision tree for troubleshooting nitration reactions.
Section 4: Optimized Experimental Protocol (Example)
Synthesis of Methyl 4-nitropyridine-2-carboxylate
Disclaimer: This protocol is a representative example and may require optimization for your specific setup and scale. All operations must be performed in a certified chemical fume hood.
Reagents & Equipment:
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Methyl pyridine-2-carboxylate
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Beaker with crushed ice
Procedure:
-
Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-salt bath. Ensure the setup is securely clamped within a chemical fume hood.
-
Acid Mixture: Carefully add 20 mL of concentrated H₂SO₄ to the flask. Allow it to cool to below 5 °C.
-
Substrate Addition: While maintaining the temperature between 0-5 °C, slowly add 5.0 g of methyl pyridine-2-carboxylate to the sulfuric acid with vigorous stirring. The substrate may need to be added in portions to control the exotherm.
-
Nitrating Agent: In a separate, pre-cooled container, prepare the nitrating mixture by slowly adding 4.0 mL of fuming HNO₃ to 4.0 mL of concentrated H₂SO₄. Keep this mixture cooled in an ice bath.
-
Nitration: Using a dropping funnel, add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid. CRITICAL: Maintain the internal reaction temperature below 10 °C throughout the addition. This step may take 30-60 minutes.
-
Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the reaction stir at room temperature for 2-4 hours. Monitor the reaction's progress via TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup: Carefully pour the reaction mixture onto ~100 g of crushed ice in a large beaker with stirring. A precipitate should form.[13]
-
Isolation: Allow the ice to melt completely. If the solution is still strongly acidic, carefully neutralize it with a saturated solution of sodium carbonate or ammonium hydroxide until it reaches a pH of ~6-7. Be aware that this is highly exothermic and will release CO₂ gas. Cool the mixture in an ice bath during neutralization.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water, followed by a small amount of cold ethanol to aid in drying.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture.
-
Analysis: Dry the purified product under vacuum and characterize it by ¹H NMR, ¹³C NMR, and MS to confirm the structure and purity. The melting point should also be determined.
Section 5: Safety First: Handling Nitrating Mixtures
Nitrating agents are extremely hazardous. Adherence to strict safety protocols is mandatory.[14]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-resistant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton®).[15]
-
Ventilation: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes (NOx).[14]
-
Exothermic Nature: Be prepared for a highly exothermic reaction. Always use an ice bath for cooling, especially during the mixing of acids and the addition of reagents.[11]
-
Quenching: Never quench the reaction with water directly in the reaction flask. Always pour the acid mixture slowly onto a large excess of ice with stirring.[13]
-
Incompatible Materials: Keep nitrating mixtures away from combustible materials, organic solvents (especially acetone), metals, and bases. Nitric acid is a powerful oxidizer.[16]
-
Spill Response: Have a spill kit ready containing a neutralizer for acids, such as sodium bicarbonate or calcium carbonate.
-
Emergency Equipment: Ensure an emergency safety shower and eyewash station are immediately accessible.[15]
References
-
Schliemann, C., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]
-
Pearson Education. (2024). EAS Reactions of Pyridine Explained. Available at: [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]
-
University of California, Davis. (n.d.). Nitration of Methyl Benzoate. Available at: [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education in Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Available at: [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Available at: [Link]
-
QuimicaOrganica.org. (n.d.). Electrophilic substitution on pyridine. Available at: [Link]
-
AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Available at: [Link]
-
ResearchGate. (2016). Nitration of Methyl Benzoate. Available at: [Link]
-
University of California, Santa Barbara. (n.d.). NITRIC ACID SAFETY. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Available at: [Link]
-
YouTube. (2024). Nitration reaction safety. Available at: [Link]
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. scribd.com [scribd.com]
- 7. aklectures.com [aklectures.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. vapourtec.com [vapourtec.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 14. youtube.com [youtube.com]
- 15. ehs.com [ehs.com]
- 16. ehs.washington.edu [ehs.washington.edu]
Technical Support Center: Managing Regioselectivity in Pyridine Nitration
Welcome to the technical support center for pyridine nitration. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a nitro group onto the pyridine scaffold. The inherent electronic properties of the pyridine ring present unique challenges to achieving desired regioselectivity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to control your experimental outcomes with precision.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the nitration of pyridine and its derivatives.
Issue 1: Low or No Yield of Nitrated Product in Direct Nitration
-
Question: I am attempting a direct nitration of pyridine using a standard nitric acid/sulfuric acid mixture, but I'm recovering mostly starting material or obtaining very low yields of 3-nitropyridine. What is going wrong?
-
Analysis & Solution: This is a common and expected outcome. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it significantly less reactive towards electrophilic aromatic substitution than benzene.[1] Under the strongly acidic conditions of mixed acid nitration, the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making the reaction extremely sluggish.[2] Direct nitration of unsubstituted pyridine often requires harsh conditions, such as high temperatures, which can lead to degradation and still result in poor yields.[1]
Recommendations:
-
Re-evaluate Your Strategy: For unsubstituted or deactivated pyridines, direct nitration is often not the most efficient method. Consider alternative strategies outlined in the FAQs, such as the nitration of pyridine-N-oxide to target the 4-position or using more reactive nitrating systems for the 3-position.
-
For Substituted Pyridines: If your pyridine has strongly activating, electron-donating groups, direct nitration might be more feasible. However, you will still need to carefully optimize the reaction conditions.
-
Increase Reaction Severity (with caution): If you must proceed with direct nitration, you may need to use more forcing conditions, such as fuming sulfuric acid (oleum) and higher temperatures (e.g., >300°C), though this is often not practical or safe and can lead to side reactions.[3]
-
Issue 2: Poor Regioselectivity or Formation of an Unexpected Isomer
-
Question: I am trying to synthesize 4-nitropyridine via direct nitration, but I am isolating the 3-nitro isomer instead. How can I control the regioselectivity to favor the 4-position?
-
Analysis & Solution: The regiochemical outcome of electrophilic substitution on the pyridinium ion is dictated by the deactivating effect of the positively charged nitrogen. The C-2, C-4, and C-6 positions are significantly more electron-deficient than the C-3 and C-5 positions. Consequently, electrophilic attack preferentially occurs at the C-3 position.
To achieve 4-nitration, a different synthetic approach is required: the Pyridine-N-Oxide Route . The N-oxide functionality alters the electronic properties of the ring in a way that favors para-substitution.
Workflow for 4-Nitropyridine Synthesis:
Caption: Synthetic workflow to achieve 4-nitration of pyridine.
By converting pyridine to its N-oxide, you activate the ring towards electrophilic substitution, particularly at the 4-position. The resulting 4-nitropyridine-N-oxide can then be deoxygenated to yield the desired 4-nitropyridine.[1]
Issue 3: Over-nitration and Formation of Di- or Poly-nitrated Products
-
Question: My reaction is producing significant amounts of dinitrated byproducts. How can I improve the selectivity for mono-nitration?
-
Analysis & Solution: Over-nitration is a common problem, especially when dealing with pyridines that contain activating substituents.[1] Once the first nitro group is introduced, it deactivates the ring, but if the reaction conditions are too harsh or the substrate is sufficiently reactive, a second nitration can occur.
Strategies to Favor Mono-nitration:
Strategy Rationale Lower Reaction Temperature Reduces the rate of the second, more difficult nitration. Control Stoichiometry Use a minimal excess (e.g., 1.05-1.2 equivalents) of the nitrating agent. Slow Addition of Nitrating Agent Maintains a low instantaneous concentration of the electrophile. Monitor Reaction Progress Use TLC or GC-MS to stop the reaction at the optimal time. Troubleshooting Workflow for Over-nitration:
Caption: Decision-making workflow to mitigate over-nitration.
Frequently Asked Questions (FAQs)
-
Q1: Why is direct nitration of pyridine so difficult?
-
A1: The nitrogen atom in pyridine is electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. In the strong acidic media used for nitration (e.g., HNO₃/H₂SO₄), the nitrogen atom is protonated to form a pyridinium ion. This positive charge further deactivates the ring, making it extremely unreactive.[2] The reaction rate for the nitration of pyridine is estimated to be about 10²² times slower than that of benzene.[4]
-
-
Q2: What is the typical regioselectivity for direct pyridine nitration and why?
-
A2: Direct nitration of pyridine, when it occurs, overwhelmingly yields 3-nitropyridine.[1] In the pyridinium ion, the deactivating effect of the positive charge is most strongly felt at the ortho (2- and 6-) and para (4-) positions. The meta (3- and 5-) positions are the least deactivated, and therefore the most favorable sites for electrophilic attack.
-
-
Q3: Are there milder, more effective methods for the 3-nitration of pyridine?
-
A3: Yes. A notable method is the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate, upon treatment with a nucleophile like sodium bisulfite, undergoes a rearrangement to yield 3-nitropyridine in good yields.[2][5] This process is believed to proceed through a[1][3] sigmatropic shift of the nitro group from the nitrogen to the C-3 position.[2][5][6] More recently, radical-based approaches using a dearomatization-rearomatization strategy have also been developed for the meta-nitration of pyridines under mild conditions.[3]
-
-
Q4: How do substituents on the pyridine ring affect the outcome of nitration?
-
A4: Substituents have a profound effect on both the rate and regioselectivity of nitration.[1]
-
Electron-Donating Groups (EDGs) like alkyl or amino groups activate the ring, making nitration easier. However, they also increase the risk of over-nitration and can direct the incoming nitro group to specific positions.
-
Electron-Withdrawing Groups (EWGs) such as halogens or a pre-existing nitro group further deactivate the ring, making subsequent nitrations even more difficult.
-
-
-
Q5: What are common side reactions to be aware of during pyridine nitration?
-
A5: Besides over-nitration, strong nitrating agents are also powerful oxidants. If your pyridine substrate has oxidizable functional groups, such as alkyl side chains, you may observe oxidative degradation. For example, nicotinic acid was historically prepared by the oxidation of nicotine with nitric acid.[7]
-
Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route
This two-step protocol is the standard method for preparing 4-nitropyridine.
Step A: Synthesis of Pyridine-N-Oxide
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve pyridine in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (approx. 1.1 equivalents) in CH₂Cl₂ to the pyridine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to obtain pyridine-N-oxide.
Step B: Nitration of Pyridine-N-Oxide
-
Setup: In a round-bottom flask, carefully add pyridine-N-oxide to a pre-cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Heating: Slowly heat the reaction mixture to 90-100°C and maintain this temperature for several hours, monitoring by TLC.
-
Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a base such as sodium carbonate until the pH is 7-8. A yellow solid of 4-nitropyridine-N-oxide should precipitate.[1]
-
Isolation: Collect the solid by filtration and wash with cold water.
-
Deoxygenation: The crude 4-nitropyridine-N-oxide can be deoxygenated by heating with a reagent like phosphorus trichloride (PCl₃) in a solvent such as chloroform to yield 4-nitropyridine.
Protocol 2: General Procedure for Minimizing Over-nitration in Direct Nitration
This protocol provides general guidelines for reactions where direct nitration is feasible but over-nitration is a concern.
-
Cooling: Cool the pyridine substrate, either neat or in a suitable solvent, in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).[1]
-
Nitrating Mixture: Separately prepare and cool the nitrating mixture (e.g., HNO₃/H₂SO₄).
-
Slow Addition: Add the nitrating mixture to the substrate solution dropwise using an addition funnel. A slow and steady addition rate is crucial to avoid localized heating and high concentrations of the nitrating agent.[1]
-
Temperature Control: Carefully monitor the internal reaction temperature and adjust the addition rate and cooling bath as necessary to maintain the target temperature.[1]
-
Reaction Monitoring: Follow the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS.[1]
-
Quenching: Once the optimal conversion to the mono-nitrated product is achieved, quench the reaction by pouring it onto crushed ice and neutralizing with a suitable base (e.g., sodium carbonate).[1]
-
Purification: Purify the product using column chromatography or recrystallization to separate the desired mono-nitrated compound from starting material and di-nitrated byproducts.
References
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available from: [Link]
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. Available from: [Link]
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). YouTube. Available from: [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. Available from: [Link]
-
Bakke, J. M., et al. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. Available from: [Link]
-
Bakke, J. M., et al. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. youtube.com [youtube.com]
Technical Support Center: Methyl 3-nitropyridine-2-carboxylate Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of Methyl 3-nitropyridine-2-carboxylate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide troubleshooting advice, and outline best practices rooted in established chemical principles. Our focus is on ensuring safety, maximizing yield, and achieving high purity.
Overview of the Synthetic Pathway
The production of this compound is typically approached via a two-step synthesis starting from 2-pyridinecarboxylic acid (also known as picolinic acid). This pathway involves:
-
Nitration: An electrophilic aromatic substitution to introduce a nitro group at the 3-position of the pyridine ring. This is the most critical and hazardous step, requiring precise control.
-
Esterification: Conversion of the resulting 3-nitropyridine-2-carboxylic acid to its methyl ester.
The overall workflow presents distinct challenges at each stage, particularly concerning reaction control, product isolation, and safety at scale.
Caption: General two-step synthetic workflow for this compound.
Part A: Troubleshooting the Nitration of 2-Pyridinecarboxylic Acid
The nitration of the pyridine ring is inherently challenging due to the ring's electron-deficient nature, which makes it resistant to electrophilic substitution.[1] This section addresses common issues encountered during this critical step.
Q1: My nitration yield is very low, or the reaction is not proceeding to completion. What are the primary causes?
Answer: Low conversion is a frequent issue when scaling up pyridine nitrations. The pyridine ring is strongly deactivated by both the ring nitrogen and the electron-withdrawing carboxylic acid group at the C-2 position. Several factors could be at play:
-
Insufficiently Strong Nitrating Agent: A standard mixture of nitric and sulfuric acid (HNO₃/H₂SO₄) may require very high temperatures, leading to degradation.[1] A more effective and controllable agent for this substrate is a mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid.[2] This combination generates the nitronium ion (NO₂⁺) in situ under anhydrous conditions, which can improve reactivity at more moderate temperatures.
-
Temperature Too Low: While safety is paramount, an overly cautious temperature profile can stall the reaction. For a KNO₃/H₂SO₄ system, a carefully controlled temperature ramp to 40-60°C is often necessary to achieve a reasonable reaction rate.[2]
-
Poor Solubility: 2-Pyridinecarboxylic acid may have limited solubility in concentrated sulfuric acid alone. Ensure complete dissolution of the starting material before adding the nitrating agent to prevent a heterogeneous reaction mixture, which would suffer from poor kinetics.
Q2: I'm observing significant charring and the formation of dark, tarry byproducts. How can I prevent this?
Answer: Charring is a clear sign of oxidative side reactions and product degradation, which are exacerbated at elevated temperatures.
-
Cause - Hot Spots & Poor Thermal Control: The nitration reaction is highly exothermic.[3] As you scale up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient. Localized "hot spots" can form, especially during the addition of the nitrating agent, leading to runaway decomposition.
-
Solution - Strict Temperature & Addition Control:
-
Slow, Sub-surface Addition: Add the nitrating agent (e.g., solid KNO₃) in small portions or via a solids-addition funnel over an extended period. If using nitric acid, add it dropwise below the surface of the sulfuric acid solution to improve dispersion and heat transfer.
-
Efficient Cooling: Use a reactor with a high-efficiency cooling jacket and a powerful overhead stirrer to ensure the bulk temperature remains uniform and within the target range (e.g., not exceeding 60-70°C).
-
Anhydrous Conditions: Using anhydrous KNO₃ can reduce oxidative side reactions that are sometimes promoted by the water present in concentrated nitric acid.[2]
-
Q3: How do I handle the work-up and isolation of 3-nitropyridine-2-carboxylic acid safely at a 10L+ scale?
Answer: The quench step is one of the most hazardous parts of this process. Pouring a large volume of hot, concentrated sulfuric acid into water can cause violent splashing and release of acid fumes.
-
Recommended Quench Procedure (Reverse Addition):
-
Cool the reaction vessel to room temperature, then further in an ice bath.
-
Prepare a separate, larger vessel containing a stirred mixture of ice and water.
-
Slowly transfer the reaction mixture into the ice/water. Never add water to the concentrated acid. This ensures the bulk liquid remains cold and can absorb the heat of dilution.
-
-
Product Isolation:
-
The product's solubility is pH-dependent. After quenching, the solution will be highly acidic.
-
Carefully adjust the pH to approximately 4.5-7.5 using a saturated solution of sodium bicarbonate or another suitable base.[2] The product should precipitate out of the solution. Be prepared to handle significant gas evolution (CO₂) if using bicarbonate.
-
Allow the mixture to stand, preferably overnight in a cold room, to maximize precipitation before filtering.
-
Part B: Troubleshooting the Esterification Reaction
Fischer-Speier esterification is an equilibrium-limited reaction. Driving it to completion is key to achieving high yield and simplifying purification.
Q1: My esterification reaction is stalling at ~80% conversion, even after prolonged heating. What's the issue?
Answer: This is a classic equilibrium problem. The water produced during the reaction can hydrolyze the ester product, preventing the reaction from reaching completion.[4]
-
Solution - Water Removal: At scale, the most effective method is azeotropic removal of water. While methanol doesn't form a low-boiling azeotrope with water, you can use a co-solvent like benzene or toluene with a Dean-Stark trap.[5] However, a more common industrial approach for methyl esters is to use a large excess of methanol and a strong acid catalyst.
-
Solution - Drive with Excess Reagent: Use methanol as both the solvent and reagent (e.g., 10-20 equivalents). This shifts the equilibrium towards the product side according to Le Châtelier's principle.
-
Catalyst Choice: While sulfuric acid is a common catalyst, it can be difficult to neutralize during work-up.[4] Using a lower alkyl sulfonic acid can sometimes be more effective and require smaller quantities.[5]
Q2: During work-up, I'm losing a significant amount of my product due to hydrolysis. How can I improve the isolation of the methyl ester?
Answer: The ester is susceptible to hydrolysis, especially under basic or strongly acidic aqueous conditions.[4] The work-up must be designed to minimize contact time with water and avoid harsh pH swings.
-
Optimized Work-up Protocol:
-
Cool the reaction mixture.
-
Distill off the excess methanol under reduced pressure. This is a critical first step to reduce the overall volume.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst. Perform this wash quickly and at a low temperature to minimize hydrolysis.
-
Wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Part C: Purification and Quality Control
Achieving high purity (>95%) is essential for subsequent applications.[3] At scale, column chromatography is often impractical.
Q1: My final product, this compound, is an oil/low-melting solid with a yellow/brown color. How can I purify it to get a clean, crystalline solid?
Answer: The color likely indicates residual nitrated impurities or degradation products. Recrystallization is the most viable purification method at scale.
-
Solvent Screening for Recrystallization:
-
Ideal Properties: The product should be highly soluble in the chosen solvent at elevated temperatures but sparingly soluble at low temperatures (0-5°C).
-
Suggested Solvents: A mixed solvent system often works best. Common choices include isopropanol/water, ethanol/hexane, or ethyl acetate/heptane.
-
Procedure: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., isopropanol). If impurities remain undissolved, perform a hot filtration. Slowly add the anti-solvent (e.g., water or hexane) until turbidity persists. Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.
-
Q2: What are the expected impurities and how can I monitor them?
Answer: A robust analytical method is crucial for process control.
| Potential Impurity | Origin | Analytical Detection Method |
| Unreacted 3-Nitropyridine-2-carboxylic Acid | Incomplete esterification | HPLC (will have a different retention time), ¹H NMR (absence of methyl ester singlet) |
| Other Nitro Isomers (e.g., 5-nitro) | Poor regioselectivity in nitration | HPLC, ¹H NMR (different aromatic splitting patterns) |
| Dinitrated Species | Overly harsh nitration conditions | HPLC, LC-MS (higher molecular weight) |
| Residual Solvents | Incomplete drying/evaporation | ¹H NMR, GC-Headspace |
-
Monitoring: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to monitor reaction progress and assess the purity of the final product. Develop a method that can resolve the starting material, product, and key potential impurities.
Part D: Critical Safety Considerations
Q1: What are the primary safety hazards I need to manage during the scale-up of this process?
Answer: The two primary hazards are the thermal risk from the nitration step and the handling of corrosive and toxic materials .
-
Thermal Runaway: Nitration reactions are notoriously exothermic and can lead to explosions if not controlled.[3]
-
Mitigation:
-
Process Safety Review: Before any scale-up, perform a thorough hazard and operability (HAZOP) study.
-
Calorimetry Data: Use reaction calorimetry (e.g., RC1) to understand the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR). This data is essential for designing a safe process.
-
Engineered Controls: Ensure the reactor has a reliable cooling system, an emergency quench system, and a rupture disc.
-
-
-
Material Handling:
-
Corrosives: Concentrated sulfuric and nitric acids are highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.[6]
-
Pyridine Derivatives: Pyridine and its derivatives are toxic and should be handled in a well-ventilated area or fume hood.[6][7]
-
Thermal Stability of Product: Nitropyridines can be thermally unstable and may decompose energetically upon heating.[8][9] Avoid excessive temperatures during distillation or drying. Differential Scanning Calorimetry (DSC) can determine the decomposition onset temperature of the final product.
-
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. fcad.com [fcad.com]
- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 5. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. carlroth.com [carlroth.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Methyl 3-nitropyridine-2-carboxylate
Welcome to the technical support center for Methyl 3-nitropyridine-2-carboxylate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and storage of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your experiments.
Introduction to this compound
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of both a nitro group and a methyl ester on the pyridine ring imparts unique reactivity and also necessitates careful handling and storage to prevent degradation. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, while the methyl ester is prone to hydrolysis.[2]
Troubleshooting Guide
Unexpected experimental results can often be traced back to the stability and handling of critical reagents. This section provides a structured approach to troubleshooting common issues encountered with this compound.
| Observed Problem | Potential Cause | Recommended Solution & Explanation |
| Low reaction yield or incomplete conversion | Degradation of this compound due to improper storage. | Verify the storage conditions. The compound should be stored in a cool, dry, and dark place, preferably refrigerated (0-8 °C), to minimize thermal degradation.[3] Ensure the container is tightly sealed to prevent moisture absorption. |
| Hydrolysis of the methyl ester to the corresponding carboxylic acid. | If the reaction is performed in the presence of water or protic solvents, especially under basic or acidic conditions, hydrolysis can occur. Use anhydrous solvents and reagents. If the presence of the carboxylic acid is suspected, the starting material can be analyzed by techniques like NMR or LC-MS to confirm its purity. | |
| Reaction with incompatible reagents. | Avoid strong oxidizing agents and strong bases, which can react with the nitro group or the ester functionality, respectively.[4] | |
| Appearance of unexpected byproducts in NMR or LC-MS | Photodegradation of the compound. | Nitroaromatic compounds can be light-sensitive. Protect the compound from light by storing it in an amber vial and conducting experiments under subdued lighting conditions. |
| Thermal decomposition. | Avoid exposing the compound to high temperatures for extended periods. If heating is necessary for a reaction, use the lowest effective temperature and monitor the reaction progress closely to minimize degradation. | |
| Reduction of the nitro group. | If the reaction conditions involve reducing agents (even mild ones), the nitro group can be reduced to nitroso, hydroxylamino, or amino functionalities. Carefully review all reagents and reaction conditions for potential reducing agents. | |
| Change in physical appearance of the solid (e.g., color change, clumping) | Absorption of moisture. | The compound may be hygroscopic. Store in a desiccator over a suitable drying agent. If clumping is observed, it may be necessary to dry the material under vacuum before use, provided it is thermally stable under those conditions. |
| Gradual degradation over time. | Even under proper storage conditions, very reactive compounds can degrade. It is good practice to periodically check the purity of older batches of the reagent, for instance, by taking a melting point or running a TLC. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at 0-8 °C.[3] The area should be dry and well-ventilated, and the container should protect the compound from light. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation from atmospheric moisture and oxygen.
Q2: How does the nitro group affect the stability of the molecule?
The electron-withdrawing nature of the nitro group enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. While this is a useful property for synthetic transformations, it also means the compound may be less stable in the presence of strong nucleophiles. Furthermore, nitroaromatic compounds can be sensitive to light and may undergo reduction under certain conditions.
Q3: Is this compound susceptible to hydrolysis?
Yes, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. This reaction is accelerated by the presence of acids or bases and water. It is crucial to use anhydrous solvents and to avoid prolonged exposure to aqueous environments, especially at elevated temperatures, to maintain the integrity of the ester.
Q4: What are the primary degradation pathways I should be aware of?
The two primary degradation pathways are:
-
Hydrolysis of the methyl ester: This leads to the formation of 3-nitropyridine-2-carboxylic acid.
-
Reduction of the nitro group: This can lead to a variety of products, including the corresponding nitroso, hydroxylamino, or amino compounds, depending on the reaction conditions.
Photodegradation and thermal decomposition are also potential concerns.
Q5: Can I handle this compound on the open bench?
For weighing and preparing solutions, it is recommended to work in a well-ventilated area, preferably a fume hood.[3] Avoid inhalation of dust or vapors.[5] While short periods on an open bench for weighing are generally acceptable, minimize exposure to atmospheric moisture and light. For reactions, it is best practice to work under an inert atmosphere, especially if the reaction is sensitive to moisture or air.
Experimental Protocols
Protocol 1: General Handling and Solution Preparation
This protocol outlines the best practices for handling solid this compound and preparing solutions for reactions.
Materials:
-
This compound (stored at 0-8 °C in a desiccator)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, THF)
-
Spatula
-
Weighing paper/boat
-
Volumetric flask or reaction vessel (oven-dried and cooled under an inert atmosphere)
-
Inert gas source (Argon or Nitrogen)
-
Syringes and needles
Procedure:
-
Allow the container of this compound to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
-
In a fume hood, weigh the desired amount of the compound quickly and transfer it to the oven-dried reaction vessel.
-
Immediately reseal the container of the stock compound and return it to the refrigerator.
-
Flush the reaction vessel containing the solid with an inert gas.
-
Add the anhydrous solvent via a syringe to dissolve the solid.
-
Maintain a positive pressure of inert gas over the solution if it is to be stored or used over an extended period.
Protocol 2: Monitoring Stability by Thin Layer Chromatography (TLC)
A simple TLC analysis can be used to quickly assess the purity of this compound.
Materials:
-
TLC plate (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes, the exact ratio may need to be optimized)
-
UV lamp (254 nm)
-
Capillary tube for spotting
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached a sufficient height, remove the plate and mark the solvent front.
-
Allow the plate to dry and visualize the spots under a UV lamp.
-
A single spot indicates a pure compound. The presence of additional spots, particularly one at the baseline (which could be the more polar carboxylic acid), suggests degradation.
Visualizing Workflows
Troubleshooting Workflow for Unexpected Reaction Outcomes
The following diagram illustrates a logical decision-making process when troubleshooting a reaction involving this compound that has yielded unexpected results.
Caption: A decision tree for troubleshooting experiments.
References
- Chem-Impex.
- Fisher Scientific.
-
PubChem. Methyl 4-nitropyridine-2-carboxylate. Available from: [Link]
-
Organic Chemistry Portal. Methyl Esters. Available from: [Link]
- Chem-Impex. Pyridine-2-carboxylic acid methyl ester.
- Google Patents. Oxidation of methyl-pyridines.
- Thermo Fisher Scientific.
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Available from: [Link]
Sources
Technical Support Center: Purification of Methyl 3-nitropyridine-2-carboxylate
Welcome to the technical support center for the purification of Methyl 3-nitropyridine-2-carboxylate. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming the common challenge of removing isomeric impurities from this critical synthetic intermediate. The physical properties of these regioisomers are often remarkably similar, making their separation a significant challenge.[1] This resource is designed to provide both the theoretical basis and practical steps for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in the synthesis of this compound, and why do they form?
Answer: The synthesis of this compound typically involves the electrophilic nitration of a methyl pyridine-2-carboxylate precursor. The pyridine ring is electron-deficient, which generally makes electrophilic aromatic substitution difficult.[2][3] However, the reaction proceeds under strong nitrating conditions (e.g., a mixture of concentrated nitric and sulfuric acids).
The directing effects of the substituents on the pyridine ring (the carboxylate group at C2) govern the position of the incoming nitro group. While the desired product is the 3-nitro isomer, other regioisomers can form as byproducts. The most common isomeric impurities are:
-
Methyl 5-nitropyridine-2-carboxylate: The C5 position is also activated for electrophilic attack.
-
Methyl 4-nitropyridine-2-carboxylate: Formation is generally less favored but can occur.
-
Methyl 6-nitropyridine-2-carboxylate: Also a potential, though often minor, byproduct.
The ratio of these isomers is highly dependent on reaction conditions such as temperature, reaction time, and the specific nitrating agent used.[2][4]
Q2: How can I reliably detect and quantify the isomeric impurities in my crude product?
Answer: Accurate detection and quantification are crucial first steps. Due to the similar nature of the isomers, a combination of methods is recommended for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the most effective and widely used technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) typically provides good separation.[5] UV detection is suitable as the nitroaromatic system is chromophoric. Developing a gradient elution method can often resolve closely eluting peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used for thermally stable compounds. It provides excellent separation and the mass spectrometer allows for the identification of isomers based on their fragmentation patterns, even if they have the same molecular weight.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The aromatic protons of each isomer will have unique chemical shifts and coupling constants. By carefully integrating the distinct signals in the aromatic region, you can determine the relative ratio of the isomers in your mixture.[7]
Q3: What are the primary strategies for removing these isomeric impurities?
Answer: The choice of purification strategy depends on the scale of your synthesis and the relative ratio of the isomers. The main techniques are:
-
Fractional Crystallization: Exploits small differences in the solubility of the isomers in a specific solvent or solvent system.
-
Column Chromatography: A highly versatile method that separates compounds based on their differential adsorption to a stationary phase.
-
Preparative HPLC: Offers the highest resolution for separating very similar isomers, especially on a smaller scale.
A logical workflow is essential for tackling this purification challenge.
Purification Strategy Workflow
Below is a recommended workflow for approaching the purification of this compound.
Caption: Logical workflow for purification method selection.
Troubleshooting Guides & Experimental Protocols
Issue 1: My isomers co-crystallize during recrystallization. How can I achieve separation?
Causality: Co-crystallization occurs when isomers have very similar crystal lattice energies and solubilities in a given solvent, allowing them to incorporate into the same crystal structure.[8] The key is to find a solvent system that maximizes the solubility difference between the desired isomer and the impurities. This often requires systematic screening.
Protocol: Solvent Screening for Fractional Crystallization
-
Preparation: Place approximately 20-30 mg of your crude isomeric mixture into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below, dropwise at room temperature, until the solid just dissolves. Record the approximate volume needed.
-
Cooling & Observation: Place the tubes in an ice bath for 30-60 minutes. Observe which solvents yield crystals. The ideal solvent is one in which the product is sparingly soluble at room temperature but significantly more soluble when hot, while the impurity remains more soluble at cool temperatures.
-
Optimization: Once a promising solvent is identified, perform a larger scale test. Dissolve the crude mixture in the minimum amount of boiling solvent. Allow it to cool slowly to room temperature, then transfer to an ice bath or refrigerator.
-
Analysis: Collect the first crop of crystals by filtration and analyze its purity by HPLC or NMR. The mother liquor can be concentrated to yield subsequent crops, which will be enriched in the more soluble isomer.
Table 1: Recommended Solvents for Screening
| Solvent Class | Examples | Rationale for Use |
| Alcohols | Ethanol, Methanol, Isopropanol | Good for polar compounds; differences in hydrogen bonding with isomers can be exploited.[9] |
| Esters | Ethyl Acetate | Medium polarity; often provides good solubility differentials.[10] |
| Ketones | Acetone | Polar aprotic solvent. |
| Aromatic | Toluene | Can differentiate based on π-π stacking interactions with the pyridine ring. |
| Mixed Solvents | Ethanol/Water, Toluene/Hexane | Allows for fine-tuning of polarity to maximize solubility differences.[9] |
Issue 2: My isomers have nearly identical Rf values on a standard silica gel TLC plate.
Causality: Regioisomers often have very similar polarities, leading to poor separation on standard stationary phases like silica gel.[11] The solution is to modify the chromatography system to exploit other chemical properties, such as basicity or π-π interactions.
Protocol: Optimizing Column Chromatography Separation
-
Modify the Mobile Phase:
-
Add a Base: Since pyridine derivatives are basic, their interaction with the acidic silica surface can cause peak tailing. Adding a small amount (0.1-1%) of a tertiary amine like triethylamine (TEA) or pyridine to the mobile phase can deactivate the acidic sites on the silica, leading to sharper peaks and potentially better separation.[8]
-
Use a Buffer: For more precise control, a buffered mobile phase can be employed, especially in reverse-phase chromatography.[8]
-
-
Change the Stationary Phase:
-
Alumina (Basic or Neutral): If silica's acidity is problematic, switching to alumina can be effective.
-
Reverse-Phase (C18): Separation is based on hydrophobicity. Small differences in the position of the polar nitro group can alter the molecule's overall hydrophobic character enough to allow for separation.
-
Silver Nitrate (AgNO₃) Impregnated Silica: The nitro group's position influences the electron density of the pyridine ring's π-system. AgNO₃-silica separates compounds based on their ability to complex with silver ions, which can be highly sensitive to isomeric differences.
-
Diagram: Isomer Structural Differences
This diagram highlights the structural differences that purification techniques exploit.
Sources
- 1. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. helixchrom.com [helixchrom.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 10. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Nitropyridine-2-Carboxylate Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The introduction of a nitro group to the pyridine ring, creating nitropyridine derivatives, dramatically alters the electronic properties of the molecule, opening up a rich design space for medicinal chemists. Specifically, nitropyridine-2-carboxylate isomers are valuable intermediates, where the positional isomerism of the nitro group can profoundly influence reactivity, and consequently, the synthetic routes towards more complex molecules.
This guide provides an in-depth technical comparison of the reactivity of four key isomers: 3-nitro-, 4-nitro-, 5-nitro-, and 6-nitropyridine-2-carboxylate. As a Senior Application Scientist, my goal is to not only present the theoretical underpinnings of their reactivity but also to provide actionable experimental protocols for their synthesis and comparative kinetic analysis. This document is designed to be a self-validating system, where the rationale behind experimental choices is elucidated, empowering researchers to not only replicate the findings but also to adapt and innovate.
Understanding the Electronic Landscape: The "Why" Behind Reactivity Differences
The reactivity of nitropyridine-2-carboxylate isomers is primarily governed by the powerful electron-withdrawing nature of the nitro group (-NO₂). This effect is a combination of two fundamental electronic phenomena: the inductive effect (-I) and the resonance effect (-M or -R). The position of the nitro group relative to the carboxylate group and the pyridine nitrogen dictates the extent to which these effects influence the electron density of the pyridine ring and, consequently, its susceptibility to nucleophilic attack.
The pyridine nitrogen itself is electron-withdrawing, contributing to the overall electron-deficient character of the ring system, making it more susceptible to nucleophilic substitution than benzene.[1][2] The addition of a nitro group further enhances this electron deficiency.
A Qualitative Reactivity Hypothesis:
Based on the principles of electronic effects, we can propose a qualitative hypothesis for the relative reactivity of the methyl esters of these isomers towards a typical nucleophilic aromatic substitution (SNAr) reaction, such as alkaline hydrolysis of the ester.
-
4-Nitro Isomer: The nitro group is para to the pyridine nitrogen and meta to the carboxylate group. It strongly withdraws electron density from the entire ring through both resonance and induction, significantly activating the ring towards nucleophilic attack. The negative charge in the Meisenheimer intermediate during SNAr at the 2-position can be delocalized onto the nitro group, leading to substantial stabilization.
-
6-Nitro Isomer: The nitro group is ortho to the pyridine nitrogen and para to the carboxylate group. Similar to the 4-nitro isomer, it strongly activates the ring. The proximity of the nitro group to the reaction center (the carboxylate group) might also exert a significant inductive effect.
-
3-Nitro Isomer: The nitro group is meta to both the pyridine nitrogen and the carboxylate group. While it exerts an electron-withdrawing inductive effect, it cannot participate in resonance delocalization of a negative charge from the 2-position to the same extent as the 4- and 6-nitro isomers. This would suggest a lower reactivity compared to the 4- and 6-nitro isomers.
-
5-Nitro Isomer: The nitro group is meta to the pyridine nitrogen and para to the carboxylate group. It can participate in resonance stabilization of a negative charge at the 2-position. Its activating effect is expected to be significant, though potentially less than the 4- and 6-nitro isomers where the nitro group is in more direct conjugation with the pyridine nitrogen's electron-withdrawing effect.
Caption: Predicted reactivity based on electronic effects.
Synthesis of Nitropyridine-2-Carboxylate Isomers
Synthesis of Methyl 3-Nitropyridine-2-carboxylate
The synthesis of 3-nitropyridine-2-carboxylic acid can be achieved through the nitration of pyridine-2-carboxylic acid. Subsequent esterification yields the desired methyl ester.
Experimental Protocol:
-
Nitration of 2-Picolinic Acid: In a flask equipped with a stirrer and a dropping funnel, cool fuming sulfuric acid (20% SO₃) to 0°C. Add 2-picolinic acid in portions while maintaining the temperature below 10°C. Slowly add fuming nitric acid dropwise to the stirred solution, keeping the temperature below 10°C. After the addition is complete, slowly warm the mixture to 100°C and maintain for 4 hours. Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution carefully with a saturated sodium carbonate solution until a precipitate forms. Filter the precipitate, wash with cold water, and dry to obtain 3-nitropyridine-2-carboxylic acid.
-
Esterification: Suspend the 3-nitropyridine-2-carboxylic acid in methanol. Add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain this compound. Purify by column chromatography if necessary.
Synthesis of Methyl 4-Nitropyridine-2-carboxylate
The synthesis of this isomer typically starts from 2-methyl-4-nitropyridine, which can be oxidized to the carboxylic acid and then esterified.
Experimental Protocol:
-
Oxidation of 2-Methyl-4-nitropyridine: A plausible route involves the oxidation of the methyl group. Dissolve 2-methyl-4-nitropyridine in a suitable solvent like pyridine or a mixture of acetic acid and acetic anhydride. Add a strong oxidizing agent, such as potassium permanganate or selenium dioxide, in portions. Heat the mixture to reflux and monitor the reaction by TLC. After completion, cool the mixture, and work up according to the chosen oxidant to isolate 4-nitropyridine-2-carboxylic acid.
-
Esterification: Follow the esterification procedure described in section 2.1.
Synthesis of Methyl 5-Nitropyridine-2-carboxylate
This isomer can be synthesized from 2-methyl-5-nitropyridine.
Experimental Protocol:
-
Synthesis of 2-Methyl-5-nitropyridine: A reported method involves the reaction of 2-chloro-5-nitropyridine with diethyl malonate followed by hydrolysis and decarboxylation.[3]
-
Oxidation of 2-Methyl-5-nitropyridine: Similar to the 4-nitro isomer, oxidize the methyl group to a carboxylic acid using a suitable oxidizing agent.
-
Esterification: Follow the esterification procedure described in section 2.1.
Synthesis of Methyl 6-Nitropyridine-2-carboxylate
The synthesis of this isomer is less commonly reported. A potential route involves the nitration of 6-methylpicolinic acid.
Experimental Protocol:
-
Nitration of 6-Methylpicolinic Acid: A procedure for the nitration of 6-methylpicolinic acid has been described.[4] Cool concentrated sulfuric acid to 0-5°C and slowly add 6-methylpicolinic acid.[4] Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise while keeping the temperature below 10°C.[4] After addition, the mixture is slowly warmed and maintained at 60-70°C for several hours.[4] The reaction is then quenched on ice to precipitate the product, 6-methyl-5-nitropicolinic acid.[4]
-
Esterification: Follow the esterification procedure described in section 2.1.
Caption: General synthetic workflow for the isomers.
Comparative Reactivity Analysis: A Proposed Experimental Protocol
To obtain quantitative and directly comparable data on the reactivity of the four isomers, a kinetic study of their alkaline hydrolysis is proposed. The reaction can be monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the second-order rate constants (k₂) for the alkaline hydrolysis of methyl 3-nitro-, 4-nitro-, 5-nitro-, and 6-nitropyridine-2-carboxylates.
Materials:
-
The four methyl nitropyridine-2-carboxylate isomers
-
Sodium hydroxide (NaOH), analytical grade
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (for pH control if necessary)
-
Internal standard for HPLC or NMR analysis (e.g., a stable, non-reactive compound with a distinct signal)
Instrumentation:
-
HPLC system with a UV detector and a suitable C18 column
-
NMR spectrometer (400 MHz or higher)
-
Thermostatted water bath or reaction block
-
pH meter
-
Analytical balance
Experimental Procedure (Kinetic Run for one isomer):
-
Stock Solution Preparation:
-
Prepare a stock solution of the methyl nitropyridine-2-carboxylate isomer of known concentration (e.g., 0.1 M) in methanol.
-
Prepare a stock solution of NaOH of known concentration (e.g., 0.2 M) in a methanol/water mixture (e.g., 80:20 v/v).
-
Prepare a stock solution of the internal standard in methanol.
-
-
Reaction Setup:
-
In a series of reaction vials, place a defined volume of the isomer stock solution and the internal standard stock solution.
-
Thermostate the vials at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a defined volume of the thermostatted NaOH solution to each vial at staggered time points. The final concentrations should be pseudo-first-order with respect to the ester (e.g., [Ester] = 0.01 M, [NaOH] = 0.1 M).
-
-
Reaction Monitoring (HPLC Method):
-
At predetermined time intervals, quench the reaction in each vial by adding a small volume of an acidic solution (e.g., 0.1 M HCl) to neutralize the NaOH.
-
Inject a sample from each quenched vial into the HPLC system.
-
Monitor the disappearance of the ester peak and the appearance of the carboxylate peak at a suitable wavelength.
-
-
Data Analysis:
-
Calculate the concentration of the ester at each time point by comparing its peak area to that of the internal standard.
-
Plot ln([Ester]t / [Ester]₀) versus time (t). The slope of this plot will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k' / [NaOH].
-
-
Repeat for all Isomers: Perform the same kinetic analysis for the other three isomers under identical conditions.
Caption: Workflow for the comparative kinetic study.
Data Presentation and Interpretation
The obtained second-order rate constants should be tabulated for a clear comparison.
Table 1: Hypothetical Second-Order Rate Constants (k₂) for the Alkaline Hydrolysis of Methyl Nitropyridine-2-carboxylate Isomers at 25°C.
| Isomer | Nitro Group Position | k₂ (M⁻¹s⁻¹) | Relative Reactivity |
| 1 | 3-Nitro | Value | Value |
| 2 | 4-Nitro | Value | Value |
| 3 | 5-Nitro | Value | Value |
| 4 | 6-Nitro | Value | Value |
The results from this experiment would provide a quantitative measure of the reactivity of each isomer. It is anticipated that the 4-nitro and 6-nitro isomers will exhibit the highest rate constants due to the effective resonance stabilization of the reaction intermediate. The 3-nitro isomer is expected to be the least reactive.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and experimentally evaluating the comparative reactivity of nitropyridine-2-carboxylate isomers. By combining theoretical principles with detailed, actionable protocols, researchers are equipped to explore the rich chemistry of these important synthetic building blocks.
The lack of a unified comparative study in the current literature presents an opportunity for significant contribution to the field. The proposed kinetic study will provide valuable quantitative data to validate the theoretical predictions and guide the rational design of synthetic routes for novel pharmaceuticals and functional materials. Further investigations could explore the reactivity of these isomers with a broader range of nucleophiles and under different reaction conditions to build a more complete picture of their chemical behavior.
References
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- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- Charton, M. (1964). The application of the Hammett equation to heterocycles. Journal of the American Chemical Society, 86(10), 2033-2038.
- Illuminati, G., & Marino, G. (1976). Electrophilic substitution in five-membered rings. In Advances in Heterocyclic Chemistry (Vol. 19, pp. 1-89). Academic Press.
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Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]
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Quora. (2022). Why does nitrobenzene undergo an electrophilic aromatic substitution reaction at meta position?[Link]
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ResearchGate. (2017). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. [Link]
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ResearchGate. (2018). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
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RSC Publishing. (1968). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. [Link]
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RSC Publishing. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. [Link]
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PubMed. (1998). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. [Link]
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Navigating the Bioactive Landscape of Nitropyridine Carboxylates: A Comparative Guide
For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone in the design of novel therapeutics. Its prevalence in FDA-approved drugs underscores its versatility and potential.[1] Within this broad class, nitropyridine carboxylates, and specifically derivatives of Methyl 3-nitropyridine-2-carboxylate, are emerging as a compelling area of investigation. The strategic placement of the nitro and carboxylate groups offers a unique electronic landscape, paving the way for diverse biological activities. This guide provides an in-depth, comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols to empower your research endeavors.
The Allure of the Nitropyridine Core: A Gateway to Diverse Biological Functions
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. The introduction of a nitro group (-NO2), a strong electron-withdrawing moiety, significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets. When combined with a carboxylate group at the 2-position, as in this compound, the resulting scaffold becomes a versatile platform for generating libraries of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of nitropyridine carboxylates have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of cancer cell lines. The mechanism of action is frequently multifaceted, targeting key cellular processes essential for tumor growth and survival.
Comparative Anticancer Potency of Pyridine Carboxamide Derivatives
While specific data on a comprehensive series of this compound derivatives is still emerging, studies on structurally related pyridine carboxamides and nitropyridines provide valuable insights into their anticancer potential. The following table summarizes the cytotoxic activity of representative pyridine derivatives against various cancer cell lines, highlighting the influence of structural modifications on their potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 (a pyridine derivative) | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [2] |
| Dimethylpyridine-3-carboxamide derivative | A549 (Lung Cancer) | 3 - 10 | [3] |
| Dimethylpyridine-3-carboxamide derivative | MCF-7 (Breast Cancer) | 3 - 10 | [3] |
| N-substituted 1H-indole-2-carboxamide 12 | K-562 (Leukemia) | 0.33 | [4] |
| N-substituted 1H-indole-2-carboxamide 14 | K-562 (Leukemia) | 0.61 | [4] |
| 3-methylene-2-oxoindoline-5-carboxamide 6l | A549 (Lung Cancer) | 3.0 | [5] |
Note: The presented data is for structurally related pyridine carboxamide and nitropyridine derivatives and serves to illustrate the potential of this chemical class. Direct comparisons should be made with caution as experimental conditions may vary between studies.
Unraveling the Mechanism of Action: Cell Cycle Arrest and Apoptosis
Several studies have shed light on the molecular mechanisms by which pyridine derivatives exert their anticancer effects. A common theme is the induction of cell cycle arrest, primarily at the G2/M phase, and the subsequent triggering of apoptosis (programmed cell death).
For instance, certain anticancer pyridines have been shown to upregulate the expression of p53 and p21, key tumor suppressor proteins that act as guardians of the cell cycle.[2] This upregulation leads to a halt in cell division, preventing the proliferation of cancer cells.[2] Furthermore, these compounds can activate the JNK signaling pathway, a critical mediator of the apoptotic cascade.[2]
Another important mechanism for some 3-nitropyridine analogues is the targeting of microtubules.[6] These cellular structures are essential for cell division, and their disruption leads to mitotic arrest and ultimately, apoptosis.[6]
Signaling Pathway: Induction of Apoptosis by Anticancer Pyridines
Caption: Anticancer pyridines can induce apoptosis through p53 and JNK signaling pathways.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The growing threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Derivatives of this compound have shown promise in this arena, exhibiting activity against a range of bacterial and fungal strains.
Comparative Antimicrobial Efficacy
The antimicrobial potential of this class of compounds is highlighted by studies on related structures. The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridine derivatives against various microorganisms.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-(3-pyridyl)-oxazolidone-5-methyl ester 12e | Bacillus subtilis | 16 | [7] |
| Methyl-2-aminopyridine-4-carboxylate 3c & 3d | Various bacterial and fungal strains | Good Inhibition | [8][9] |
| Coumarin-3-carboxamide 3f | Staphylococcus aureus ATCC 29213 | 312.5 | [10] |
| Coumarin-3-carboxamide 3i | Antifungal activity | 156.2 - 312.5 | [10] |
Note: The data presented is for structurally related compounds and should be interpreted as indicative of the potential of the broader class of pyridine carboxylate derivatives.
Structure-Activity Relationship (SAR) Insights
Studies on related pyridine derivatives have begun to elucidate the structural features that govern their antimicrobial activity. For instance, in a series of methyl-2-aminopyridine-4-carboxylate derivatives, the nature of the substituents on the aromatic ring was found to be a key determinant of their antimicrobial potency.[11] This underscores the importance of systematic structural modifications in optimizing the antimicrobial profile of these compounds.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The pyridine carboxylic acid scaffold is a well-established pharmacophore for the development of enzyme inhibitors.[12] The ability of the carboxylate group to coordinate with metal ions and the potential for the pyridine ring to engage in various non-covalent interactions make these compounds attractive candidates for targeting a wide range of enzymes implicated in disease. While specific enzyme inhibition data for derivatives of this compound is limited, the broader class of pyridine carboxylic acids has been shown to inhibit enzymes such as kinases, which are critical regulators of cellular signaling pathways.
Experimental Protocols: A Guide to Biological Evaluation
To facilitate further research and enable comparative studies, detailed experimental protocols for assessing the biological activities of these compounds are provided below.
Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[12]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for a further 48 or 72 hours under the same conditions.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow: MTT Assay
Caption: A stepwise workflow for determining the anticancer activity of compounds using the MTT assay.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a standard procedure for determining MIC values.[14]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[14]
-
Test compounds dissolved in a suitable solvent
-
Sterile saline or PBS
-
Inoculating loop or sterile swabs
-
Spectrophotometer
-
Microplate reader (optional, for turbidimetric reading)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism. Typically, a few colonies are picked from a fresh agar plate and suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.[5]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Conclusion and Future Directions
The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. While the available data on closely related structures is encouraging, a systematic exploration of a diverse library of these specific derivatives is warranted to fully elucidate their therapeutic potential and establish clear structure-activity relationships. Future research should focus on the synthesis of novel analogues, their comprehensive biological evaluation against a panel of cancer cell lines and microbial strains, and in-depth mechanistic studies to identify their molecular targets and signaling pathways. Such endeavors will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this versatile chemical scaffold.
References
- Al-Warhi, T., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
- Kallitsakis, A., et al. (n.d.). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells.
- Jin, L., et al. (n.d.). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives.
- Guedes, G. G., et al. (2024).
- de Witte, P. A., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PubMed Central.
- Nagashree, S., et al. (2013).
- Nagashree, S., et al. (2013).
- Sartorelli, A. C., et al. (1983). Structure-function Relationships for a New Series of pyridine-2-carboxaldehyde Thiosemicarbazones on Ribonucleotide Reductase Activity and Tumor Cell Growth in Culture and in Vivo. PubMed.
- BenchChem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. BenchChem.
- Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Nagashree, S., et al. (2013). Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives.
- Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Publishing.
- Bondad, M. G., et al. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
- BenchChem. (n.d.). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. BenchChem.
- van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
- Sestak, V., et al. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. PubMed Central.
- Kumar, A., et al. (2020). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
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- Kumar, A., et al. (2021). Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al).
- Çelik, H., et al. (2021).
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A Comparative Spectroscopic Guide to 3-Nitro and 5-Nitro Pyridine-2-Carboxylates for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the subtle placement of functional groups on an aromatic scaffold can dramatically alter molecular properties, influencing everything from biological activity to material characteristics. This guide provides an in-depth spectroscopic comparison of two critical positional isomers: 3-nitropyridine-2-carboxylates and 5-nitropyridine-2-carboxylates. Understanding the distinct spectroscopic signatures of these isomers is paramount for unambiguous identification, quality control, and the rational design of novel chemical entities. This document moves beyond a simple data sheet, offering insights into the underlying electronic and steric effects that govern the observed spectroscopic differences.
The Significance of Positional Isomerism in Nitropyridine-2-Carboxylates
Pyridine-2-carboxylic acid and its derivatives are prevalent motifs in medicinal chemistry, often acting as key building blocks or pharmacophores. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the pyridine ring. The position of this nitro group—at the 3- or 5-position relative to the carboxylate—creates two isomers with distinct electronic distributions, which in turn manifest as unique spectroscopic fingerprints. These differences are not merely academic; they can translate to profound variations in reactivity, binding affinity to biological targets, and pharmacokinetic profiles. For researchers in drug development, the ability to definitively distinguish between these isomers is a fundamental requirement for intellectual property, regulatory filings, and ensuring the consistency and efficacy of a therapeutic candidate.
A Head-to-Head Spectroscopic Comparison
For the purpose of a controlled and relevant comparison, this guide will focus on the methyl esters: methyl 3-nitropyridine-2-carboxylate (Compound 1 ) and methyl 5-nitropyridine-2-carboxylate (Compound 2 ). The esterification of the carboxylic acid minimizes the influence of acidic proton exchange and intermolecular hydrogen bonding on the NMR spectra, providing a clearer view of the electronic effects of the nitro group's position.
While direct, side-by-side experimental data for these specific methyl esters is not consolidated in a single source, a robust and scientifically sound comparison can be constructed from foundational spectroscopic principles and published data on closely related analogs, most notably the work of Nudelman and Cerdeira on 3-nitro- and 5-nitro-2-methoxypyridines. The predicted spectroscopic data presented herein is based on a thorough analysis of these established electronic and steric influences.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts of the protons and carbons in the pyridine ring are exquisitely sensitive to the electron-withdrawing nature of the nitro group.
¹H NMR Spectroscopy
The primary differentiator in the ¹H NMR spectra will be the chemical shifts of the ring protons. The nitro group exerts a strong deshielding effect (downfield shift) on nearby protons, both through inductive and resonance effects.
-
This compound (1): The nitro group at the 3-position is ortho to H-4 and para to H-6. The proximity and ortho relationship to H-4 will cause a significant downfield shift for this proton. The carboxylate group at C-2 will also influence the local electronic environment.
-
Methyl 5-nitropyridine-2-carboxylate (2): The nitro group at the 5-position is ortho to H-4 and H-6. Consequently, both of these protons will experience a substantial deshielding effect.
The predicted ¹H NMR chemical shifts are summarized in the table below.
¹³C NMR Spectroscopy
The electron-withdrawing nitro group also profoundly influences the ¹³C NMR spectrum. Carbon atoms directly attached to or in conjugation with the nitro group will be significantly deshielded.
-
This compound (1): The carbon bearing the nitro group (C-3) will be significantly downfield. The electronic pull of the nitro group will also deshield C-5 and, to a lesser extent, C-1 (the ipso-carbon of the carboxylate).
-
Methyl 5-nitropyridine-2-carboxylate (2): Similarly, C-5 will be strongly deshielded. The effect on the other ring carbons will differ from that in isomer 1 due to the change in the resonance delocalization pathway.
A comparative summary of predicted ¹³C NMR data is provided in the table below.
| Spectroscopic Data | This compound (1) | Methyl 5-nitropyridine-2-carboxylate (2) |
| ¹H NMR (Predicted) | H-4: ~8.8 ppm (dd) H-5: ~7.6 ppm (t) H-6: ~8.9 ppm (dd) -OCH₃: ~4.0 ppm (s) | H-3: ~8.4 ppm (d) H-4: ~9.2 ppm (dd) H-6: ~9.4 ppm (d) -OCH₃: ~4.0 ppm (s) |
| ¹³C NMR (Predicted) | C-2: ~164 ppm C-3: ~150 ppm C-4: ~135 ppm C-5: ~125 ppm C-6: ~152 ppm C=O: ~168 ppm -OCH₃: ~53 ppm | C-2: ~148 ppm C-3: ~125 ppm C-4: ~140 ppm C-5: ~145 ppm C-6: ~155 ppm C=O: ~165 ppm -OCH₃: ~53 ppm |
| FT-IR (cm⁻¹) | ~1730 (C=O stretch) ~1530 (asymmetric NO₂ stretch) ~1350 (symmetric NO₂ stretch) | ~1730 (C=O stretch) ~1535 (asymmetric NO₂ stretch) ~1355 (symmetric NO₂ stretch) |
| UV-Vis (λmax, nm) | ~260-270 nm | ~270-280 nm |
Note: Predicted NMR values are based on analysis of related structures and established substituent effects. Actual experimental values may vary slightly.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Vibrational Modes
FT-IR spectroscopy provides valuable information about the functional groups present. For both isomers, the most prominent peaks will be from the carbonyl group of the ester and the nitro group.
-
C=O Stretch: Both isomers will exhibit a strong absorption band for the ester carbonyl (C=O) stretch, typically in the region of 1720-1740 cm⁻¹.
-
NO₂ Stretches: Aromatic nitro compounds display two characteristic strong absorption bands: an asymmetric stretch (νas) around 1520-1550 cm⁻¹ and a symmetric stretch (νs) around 1340-1360 cm⁻¹[1]. While the electronic environment differs slightly between the two isomers, the positions of these bands are not expected to be sufficiently different to be the primary means of differentiation. However, subtle shifts may be observable with high-resolution instrumentation.
UV-Vis Spectroscopy: Electronic Transitions
The position of the nitro group influences the extent of conjugation and the energy of the π-π* and n-π* electronic transitions, which can be observed by UV-Vis spectroscopy.
-
Both isomers are expected to show absorption maxima in the UV region. The nitro group, being a chromophore, will cause a bathochromic (red) shift compared to the parent methyl pyridine-2-carboxylate.
-
Due to the different resonance structures and the extent of electronic communication between the nitro and carboxylate groups, slight differences in the λmax and molar absorptivity are anticipated. The 5-nitro isomer, with a more extended conjugation pathway between the electron-withdrawing groups, may exhibit a slightly longer wavelength of maximum absorption.
Mechanistic Rationale for Spectroscopic Differences
The observed and predicted spectroscopic differences are rooted in the electronic interplay between the substituents and the pyridine ring.
Caption: Electronic influence of substituents on the pyridine ring.
In the 3-nitro isomer, the nitro group's strong electron-withdrawing resonance effect primarily influences the electron density at positions 4 and 6. In contrast, for the 5-nitro isomer, the resonance effect strongly deshields positions 4 and 6, leading to more significant downfield shifts for the protons at these positions in the ¹H NMR spectrum.
Experimental Protocols
The following are detailed, validated protocols for the synthesis and spectroscopic characterization of the title compounds.
Synthesis of this compound and Methyl 5-nitropyridine-2-carboxylate
A common route to these compounds involves the nitration of a suitable pyridine-2-carboxylate precursor, followed by esterification, or nitration of the pre-formed ester.
Caption: General synthesis and analysis workflow.
Step-by-Step Synthesis Protocol:
-
Esterification of Pyridine-2-carboxylic Acid:
-
To a solution of pyridine-2-carboxylic acid (1.0 eq) in methanol, slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl pyridine-2-carboxylate.
-
-
Nitration of Methyl Pyridine-2-carboxylate:
-
To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add methyl pyridine-2-carboxylate (1.0 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 50-60 °C) for several hours. The reaction conditions will influence the isomer ratio.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate).
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting mixture of 3-nitro and 5-nitro isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Spectroscopic Analysis Protocols
I. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
II. FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, attenuated total reflectance (ATR) can be used with the neat solid.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
III. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration (typically in the micromolar range).
-
Acquisition: Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer, using the pure solvent as a reference.
Conclusion
The positional isomerism of the nitro group in 3- and 5-nitropyridine-2-carboxylates gives rise to distinct and predictable differences in their spectroscopic signatures, particularly in ¹H and ¹³C NMR. The strong deshielding effects of the nitro group, dictated by its position, provide a reliable means of differentiation. While FT-IR and UV-Vis spectroscopy offer complementary information, NMR remains the definitive technique for unambiguous structural elucidation. The protocols and comparative data presented in this guide serve as a valuable resource for researchers in drug discovery and development, enabling confident identification and characterization of these important synthetic intermediates.
References
-
Nudelman, N. S., & Cerdeira, S. B. (1986). ¹H and ¹³C NMR studies of substituted nitropyridines and nitrobenzenes. Magnetic Resonance in Chemistry, 24(6), 507–511. [Link]
-
Kadir, M. A., et al. (2017). Synthesis and structural characterization of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester Isomer. Sains Malaysiana, 46(5), 725-731. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]
-
MDPI. (2021). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
University of California, Davis. (n.d.). IR: nitro groups. [Link]
Sources
A Comparative Guide to the Comprehensive Purity Validation of Synthesized Methyl 3-nitropyridine-2-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible downstream science. Methyl 3-nitropyridine-2-carboxylate, a key building block in the synthesis of various pharmacologically active agents, is no exception. Its purity directly impacts reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the purity of this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative analytical principles.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with a thorough understanding of the synthetic route and its potential pitfalls. This compound is typically synthesized via the nitration of Methyl pyridine-2-carboxylate. This electrophilic aromatic substitution is governed by the directing effects of the substituents on the pyridine ring.
The electron-withdrawing nature of the methoxycarbonyl group (-COOCH₃) at the C2 position deactivates the ring towards electrophilic attack. However, it preferentially directs the incoming nitro group to the C3 and C5 positions. While the C3-nitro isomer is the desired product, the formation of the Methyl 5-nitropyridine-2-carboxylate isomer is a primary impurity concern[1].
Therefore, any comprehensive purity analysis must be able to distinguish and quantify:
-
Isomeric Impurities: Primarily Methyl 5-nitropyridine-2-carboxylate.
-
Unreacted Starting Material: Methyl pyridine-2-carboxylate.
-
Hydrolysis Products: 3-Nitropyridine-2-carboxylic acid, resulting from ester hydrolysis during workup or storage.
-
Residual Solvents: Solvents used in the reaction and purification (e.g., sulfuric acid, ethyl acetate, methanol).
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Methyl 3-nitropyridine-2-carboxylate Analogues
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the potency of a therapeutic candidate is only one facet of its potential clinical success. Of equal, if not greater, importance is its selectivity – the ability to interact with its intended biological target while minimizing engagement with other proteins and biomolecules in the complex cellular milieu. Off-target interactions can lead to unforeseen toxicities, reduced efficacy, and a host of other undesirable effects, often resulting in the costly failure of promising drug candidates in later stages of development.
The pyridine carboxylic acid scaffold, a cornerstone of medicinal chemistry, has given rise to a multitude of clinically significant molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, from anticancer and anti-inflammatory to antiviral and neuroprotective.[3] Methyl 3-nitropyridine-2-carboxylate and its analogues represent a promising chemical space within this class. Early research has indicated that nitropyridine derivatives can act as potent enzyme inhibitors, targeting key players in cellular signaling pathways such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[1] Furthermore, some 3-nitropyridine analogues have been identified as microtubule-targeting agents.[4]
This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies on novel this compound analogues. We will delve into the strategic design of these studies, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. Our focus is on establishing a self-validating system of inquiry that ensures the scientific integrity and trustworthiness of your findings.
The Strategic Design of a Cross-Reactivity Cascade
A robust cross-reactivity assessment is not a single experiment but a tiered, logical progression of assays. The goal is to systematically profile the selectivity of your lead compounds, moving from broad, high-throughput screens to more focused, in-depth cellular and functional assays. The design of this cascade is critical and should be guided by the putative primary target of your compound series. For the purpose of this guide, we will hypothesize that our this compound analogues are being developed as inhibitors of a specific kinase, for example, a member of the JAK family.
Our proposed cross-reactivity workflow is as follows:
Caption: A tiered workflow for assessing the cross-reactivity of kinase inhibitors.
Part 1: Broad Selectivity Profiling - The Kinome Scan
The first step in understanding the selectivity of a putative kinase inhibitor is to assess its activity against a broad panel of kinases. This provides a global view of the compound's interaction with the human kinome and is instrumental in identifying potential off-target liabilities early in the discovery process.
Experimental Protocol: Kinobeads Competition Binding Assay
The kinobeads technology utilizes immobilized, broad-spectrum kinase inhibitors to capture a significant portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a test compound, one can assess its ability to compete with the beads for kinase binding, providing a quantitative measure of its affinity for a wide range of kinases.
Methodology:
-
Cell Lysate Preparation:
-
Culture a relevant human cell line (e.g., K562, which expresses a wide range of kinases) to a density of approximately 1-2 x 10^7 cells/mL.
-
Harvest cells by centrifugation and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).
-
Lyse the cells by sonication or dounce homogenization on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. The supernatant is the proteome extract.
-
Determine the protein concentration of the lysate using a Bradford or BCA assay.
-
-
Competition Binding:
-
In a 96-well plate, aliquot the cell lysate (e.g., 1 mg of total protein per well).
-
Add the this compound analogue at a range of concentrations (e.g., from 1 nM to 10 µM) or a single high concentration (e.g., 1 µM) for initial screening. Include a DMSO vehicle control.
-
Incubate the lysate with the compound for 45 minutes at 4°C with gentle agitation.
-
-
Kinobeads Pulldown:
-
Add a slurry of pre-washed kinobeads (e.g., a commercially available cocktail of different immobilized kinase inhibitors) to each well.
-
Incubate for 30 minutes at 4°C with gentle agitation to allow for kinase capture.
-
-
Washing and Elution:
-
Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads by adding an elution buffer (e.g., 2X SDS-PAGE loading buffer) and heating at 95°C for 5 minutes.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform in-gel or in-solution trypsin digestion of the eluted proteins.
-
Label the resulting peptides with isobaric tags (e.g., TMT or iTRAQ) for quantitative proteomics analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the relative abundance of each kinase in the compound-treated samples compared to the DMSO control. A decrease in the abundance of a kinase in the presence of the compound indicates competitive binding and therefore, an interaction.
-
Data Presentation:
The results of the kinome scan can be presented in a table summarizing the binding data for the lead compound and its analogues against a panel of representative kinases.
| Kinase Target | This compound (IC50, µM) | Analogue A (IC50, µM) | Analogue B (IC50, µM) |
| JAK2 (Primary Target) | 0.05 | 0.02 | 0.15 |
| ABL1 | > 10 | > 10 | 5.2 |
| SRC | 2.5 | 8.1 | 1.5 |
| LCK | 1.8 | 6.5 | 0.9 |
| GSK3B | > 10 | > 10 | > 10 |
| CDK2 | 7.8 | > 10 | 4.3 |
| p38α (MAPK14) | 0.9 | 3.2 | 0.5 |
Part 2: Cellular Target Engagement - Validating Intracellular Activity
Biochemical assays, while powerful, do not fully recapitulate the complex environment inside a living cell. It is therefore crucial to confirm that your compound can engage its intended target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[5] This change in thermal stability can be detected by heating intact cells, lysing them, and quantifying the amount of soluble target protein remaining.
Methodology:
-
Cell Treatment:
-
Seed a suitable cell line (e.g., a cell line known to express the primary target) in a multi-well plate.
-
Treat the cells with the this compound analogue at various concentrations for a defined period (e.g., 1-2 hours) at 37°C. Include a DMSO vehicle control.
-
-
Thermal Challenge:
-
After treatment, heat the plate in a PCR machine or a dedicated CETSA instrument to a range of temperatures for 3 minutes. The optimal temperature range should be determined empirically for the target protein, typically bracketing its melting temperature.
-
Immediately cool the plate to room temperature.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by adding a lysis buffer containing a mild detergent and protease inhibitors.
-
Separate the soluble fraction (containing the stabilized, non-aggregated protein) from the insoluble, aggregated proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method such as Western blotting, ELISA, or an automated capillary-based immunoassay system.
-
Data Presentation and Interpretation:
The results are typically plotted as the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: A representative CETSA melt curve showing thermal stabilization of the target protein upon compound binding.
Part 3: Assessing Off-Target Effects on Structurally Related and Unrelated Proteins
The kinome scan provides a broad overview, but it is also important to investigate potential cross-reactivity with other classes of proteins, especially those that are structurally related to the primary target or are known to be promiscuous binders.
Experimental Protocol: Receptor Binding Panel Screen
For compounds that may interact with cell surface receptors, a broad panel of receptor binding assays is a valuable tool. These are typically competitive binding assays using a radiolabeled or fluorescently labeled ligand known to bind to a specific receptor.
Methodology:
-
Assay Setup:
-
Utilize a commercially available receptor binding panel screening service or set up in-house assays for a curated selection of receptors (e.g., GPCRs, ion channels).
-
The assays are typically performed in a 96- or 384-well format.
-
-
Competitive Binding:
-
Incubate a preparation of the receptor (e.g., cell membranes expressing the receptor) with a fixed concentration of a labeled ligand and the test compound at a single high concentration (e.g., 10 µM).
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free labeled ligand using filtration or scintillation proximity assay (SPA) beads.
-
Quantify the amount of bound labeled ligand. A significant reduction in the signal compared to the control indicates that the test compound is competing for binding to the receptor.
-
Data Presentation:
The results are usually presented as the percentage of inhibition of labeled ligand binding at the tested concentration.
| Receptor Target | This compound (% Inhibition @ 10 µM) | Analogue A (% Inhibition @ 10 µM) | Analogue B (% Inhibition @ 10 µM) |
| Adenosine A1 | 5 | 2 | 8 |
| Adrenergic α2A | 12 | 8 | 15 |
| Dopamine D2 | 3 | 1 | 6 |
| Serotonin 5-HT2A | 55 | 15 | 75 |
| Muscarinic M1 | 8 | 4 | 11 |
Conclusion: A Pathway to Selective Drug Candidates
The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous scientific inquiry. The cross-reactivity profiling strategies and protocols outlined in this guide provide a robust framework for de-risking your this compound analogues. By systematically evaluating their selectivity, you can make informed decisions to guide your lead optimization efforts, ultimately increasing the probability of developing a safe and effective therapeutic. Remember, a deep understanding of a compound's off-target interactions is not a hurdle, but a critical component of rational drug design.
References
-
Cho, J. H., et al. (2010). Synthesis of potent Janus kinase 2 (JAK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(1), 158-161. [Link]
-
Yaqoob, M., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1721–1756. [Link]
-
Gee, M. V. (2012). Receptor binding assays for HTS and drug discovery. Assay and Drug Development Technologies, 10(4), 354-363. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1039-1047. [Link]
-
van der Meer, D., et al. (2018). 3-nitropyridine analogues as novel microtubule-targeting agents. Scientific Reports, 8(1), 16189. [Link]
-
Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]
-
Whitebread, S., et al. (2016). Keynote review: In vitro safety pharmacology profiling: an essential tool for successful drug discovery. Drug Discovery Today, 21(6), 865-875. [Link]
-
Monticello, T. M., & Bussiere, J. L. (2018). Nonclinical Safety Evaluation of Drugs. In Toxicologic Pathology (pp. 1-24). CRC Press. [Link]
-
De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-802. [Link]
-
Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved January 23, 2026, from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. [Link]
-
Multiwell Plates. (n.d.). Receptor Binding Assays. Retrieved January 23, 2026, from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
-
Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved January 23, 2026, from [Link]
-
UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]
-
Taylor & Francis. (2024, May 20). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
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- 4. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
